2-(1H-pyrrol-2-yl)ethanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-pyrrol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c7-4-3-6-2-1-5-8-6/h1-2,5,8H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZZNTYMXXEHHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20540817 | |
| Record name | 2-(1H-Pyrrol-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20540817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40808-62-6 | |
| Record name | 2-(1H-Pyrrol-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20540817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-pyrrol-2-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(1H-pyrrol-2-yl)ethanamine from Pyrrole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic route for 2-(1H-pyrrol-2-yl)ethanamine, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, pyrrole. This document details the core synthetic transformations, including experimental protocols, quantitative data, and visual representations of the chemical pathways.
Synthetic Strategy Overview
The most direct and commonly employed synthetic route for the preparation of this compound from pyrrole involves a three-step sequence. This strategy focuses on the initial functionalization of the pyrrole ring at the 2-position, followed by the introduction of a two-carbon side chain containing a nitro group, which is subsequently reduced to the desired primary amine.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Step-by-Step Synthesis
Step 1: Vilsmeier-Haack Formylation of Pyrrole
The initial step involves the formylation of pyrrole at the C2 position to yield pyrrole-2-carbaldehyde. The Vilsmeier-Haack reaction is a reliable and widely used method for this transformation, employing a Vilsmeier reagent generated in situ from a tertiary amide, typically N,N-dimethylformamide (DMF), and a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[1][2]
Caption: Vilsmeier-Haack formylation of pyrrole.
Experimental Protocol: Synthesis of Pyrrole-2-carbaldehyde
A detailed procedure for the Vilsmeier-Haack formylation of pyrrole has been well-documented.[3][4] The reaction involves the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich pyrrole ring.
| Parameter | Value |
| Reactants | Pyrrole, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) |
| Solvent | Dichloromethane or 1,2-Dichloroethane |
| Temperature | 0-10 °C (for reagent addition), then reflux |
| Reaction Time | 1-2 hours |
| Work-up | Hydrolysis with aqueous sodium acetate or sodium hydroxide |
| Purification | Distillation or recrystallization |
| Typical Yield | 75-85% |
Step 2: Henry Reaction of Pyrrole-2-carbaldehyde with Nitromethane
The second step involves a nitroaldol condensation, specifically the Henry reaction, between pyrrole-2-carbaldehyde and nitromethane. This reaction introduces the two-carbon side chain with a nitro group. The initial adduct, a β-nitro alcohol, readily undergoes dehydration to form the conjugated nitroalkene, 2-(2-nitrovinyl)-1H-pyrrole.[5][6]
Caption: Henry reaction to form the nitrovinyl intermediate.
Experimental Protocol: Synthesis of 2-(2-Nitrovinyl)-1H-pyrrole
The condensation is typically carried out in the presence of a base catalyst. Various catalysts and conditions can be employed to optimize the yield and purity of the product.[7][8]
| Parameter | Value |
| Reactants | Pyrrole-2-carbaldehyde, Nitromethane |
| Catalyst | Ammonium acetate, Sodium hydroxide, or other bases |
| Solvent | Methanol, Ethanol, or Acetic Acid |
| Temperature | Reflux |
| Reaction Time | 2-6 hours |
| Work-up | Cooling, filtration, and washing of the precipitated product |
| Purification | Recrystallization |
| Typical Yield | 80-95% |
Step 3: Reduction of 2-(2-Nitrovinyl)-1H-pyrrole
The final step is the reduction of the nitro group of 2-(2-nitrovinyl)-1H-pyrrole to the corresponding primary amine, yielding the target molecule, this compound. Two primary methods are effective for this transformation: reduction with lithium aluminum hydride (LAH) or catalytic hydrogenation.
Lithium aluminum hydride is a powerful reducing agent capable of reducing both the nitro group and the carbon-carbon double bond of the nitrovinyl side chain in a single step.
Caption: LAH reduction of the nitrovinyl intermediate.
Experimental Protocol: LAH Reduction
This reaction must be carried out under anhydrous conditions due to the high reactivity of LAH with water.
| Parameter | Value |
| Reactant | 2-(2-Nitrovinyl)-1H-pyrrole |
| Reducing Agent | Lithium Aluminum Hydride (LAH) |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether |
| Temperature | 0 °C to reflux |
| Reaction Time | 2-8 hours |
| Work-up | Careful quenching with water and aqueous NaOH (Fieser workup) |
| Purification | Extraction and distillation under reduced pressure |
| Typical Yield | 60-80% |
An alternative and often milder method for the reduction is catalytic hydrogenation. Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose. This method also reduces both the nitro group and the double bond.[9][10]
Caption: Catalytic hydrogenation of the nitrovinyl intermediate.
Experimental Protocol: Catalytic Hydrogenation
This procedure offers the advantage of avoiding hazardous reagents like LAH.[11]
| Parameter | Value |
| Reactant | 2-(2-Nitrovinyl)-1H-pyrrole |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) |
| Hydrogen Source | Hydrogen gas (H₂) |
| Pressure | 1-5 atm (or higher for more difficult reductions) |
| Solvent | Methanol, Ethanol, or Ethyl Acetate |
| Temperature | Room temperature to 50 °C |
| Reaction Time | 4-24 hours |
| Work-up | Filtration of the catalyst and evaporation of the solvent |
| Purification | Distillation under reduced pressure |
| Typical Yield | 70-90% |
Alternative Synthetic Routes
While the three-step sequence described above is the most common, other methods for the synthesis of this compound and its precursors exist. One notable alternative is the direct Friedel-Crafts alkylation of pyrrole with a suitable nitroalkene.[12][13] However, this reaction can be challenging to control due to the high reactivity of pyrrole, which can lead to polysubstitution and polymerization under typical Friedel-Crafts conditions.[12] Milder catalysts and carefully controlled reaction conditions are necessary to achieve good yields of the desired mono-alkylated product.[12]
Conclusion
The synthesis of this compound from pyrrole is a well-established process that is crucial for the development of new pharmaceutical agents. The three-step sequence involving Vilsmeier-Haack formylation, Henry reaction, and subsequent reduction of the nitro group offers a reliable and high-yielding pathway to the target molecule. The choice between LAH reduction and catalytic hydrogenation for the final step will depend on the available equipment, safety considerations, and the desired scale of the synthesis. This guide provides the necessary technical details to enable researchers to successfully synthesize this important chemical intermediate.
References
- 1. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scirp.org [scirp.org]
- 8. mdpi.com [mdpi.com]
- 9. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
Physicochemical Properties of 2-(1H-pyrrol-2-yl)ethanamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic amine 2-(1H-pyrrol-2-yl)ethanamine. A thorough review of available literature indicates a significant lack of experimentally determined data for this specific molecule. Consequently, this document outlines the theoretical and predicted values where available, alongside standardized, detailed experimental protocols for the empirical determination of its key physicochemical parameters, including pKa, logP, and aqueous solubility. To aid researchers, this guide includes a comparative data table with the more extensively characterized isomer, 2-(1H-pyrrol-1-yl)ethanamine, to highlight the importance of positional isomerism on molecular properties. Furthermore, a generalized experimental workflow is presented to guide the physicochemical characterization of novel compounds such as this compound.
Introduction
Pyrrole-containing compounds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active natural products and synthetic molecules. The compound this compound, a structural isomer of the more commonly cited 2-(1H-pyrrol-1-yl)ethanamine, represents a valuable scaffold for chemical library synthesis and as a fragment in drug design. Its physicochemical properties are fundamental to understanding its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as for guiding formulation development.
This guide addresses the current knowledge gap regarding the physicochemical characteristics of this compound. By providing detailed standard methodologies, we aim to facilitate the necessary experimental work required to fully characterize this compound.
Physicochemical Data Summary
There is a notable absence of experimentally verified physicochemical data for this compound in the public domain. The table below summarizes the available information, primarily from computational predictions, and contrasts it with the known properties of its N-substituted isomer, 2-(1H-pyrrol-1-yl)ethanamine. This comparison underscores the distinct properties that can be expected from these two isomers.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 2-(1H-pyrrol-1-yl)ethanamine |
| Molecular Formula | C₆H₁₀N₂ | C₆H₁₀N₂ |
| Molecular Weight | 110.16 g/mol | 110.16 g/mol |
| CAS Number | Data not available | 29709-35-1 |
| PubChem CID | 13437360[1] | 2763816[2] |
| Physical Form | Data not available | Liquid |
| pKa (predicted) | Data not available | 7.53 ± 0.10[3] |
| logP (predicted) | Data not available | -0.3[2] |
| Aqueous Solubility | Data not available | Data not available |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | 60 °C at 0.3 mmHg[3] |
| Density | Data not available | 1.0136 g/mL |
| Refractive Index | Data not available | 1.5227 |
Standardized Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of crucial physicochemical properties. These are generalized protocols that serve as a starting point for the characterization of this compound.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is critical for predicting the ionization state of a molecule at a given pH, which influences its solubility, permeability, and receptor interactions.
Methodology:
-
Preparation of the Analyte Solution: A precise mass of this compound is dissolved in a known volume of deionized water, or a co-solvent system if aqueous solubility is low, to create a solution of known concentration (e.g., 1-10 mM).
-
Standardization of Titrant: A titrant solution of a strong acid, typically 0.1 M hydrochloric acid (HCl), is standardized against a primary standard.
-
Titration Procedure: The analyte solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. The standardized HCl solution is added in small, precise increments using a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. The equivalence point is identified as the point of maximum slope on the titration curve (the first derivative) or as a peak in the second derivative plot.
Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity. The shake-flask method is considered the gold standard for its determination.
Methodology:
-
Preparation of Phases: n-Octanol and a buffered aqueous solution (typically phosphate-buffered saline at pH 7.4) are mutually saturated by stirring together for 24 hours, followed by separation.
-
Compound Partitioning: A stock solution of this compound is prepared in the pre-saturated aqueous buffer. A known volume of this solution is added to a known volume of pre-saturated n-octanol in a screw-cap tube.
-
Equilibration: The tube is agitated (e.g., by shaking or rotating) at a constant temperature for a sufficient time (typically 24 hours) to allow for equilibrium to be reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the aqueous and octanol layers.
-
Quantification: The concentration of the compound in each phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of Thermodynamic Aqueous Solubility
Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the aqueous buffer of interest (e.g., buffers at pH 5.0 and 7.4).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is achieved.
-
Sample Processing: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid. The first portion of the filtrate is discarded to avoid adsorption effects.
-
Analysis: The concentration of the dissolved compound in the clear filtrate is determined by a validated analytical method, such as LC-MS/MS, against a standard curve.
-
Reporting: The thermodynamic solubility is reported in units such as µg/mL or µM.
Visualized Experimental and Logical Workflows
General Workflow for Physicochemical Profiling
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.
References
"2-(1H-pyrrol-2-yl)ethanamine" CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(1H-pyrrol-2-yl)ethanamine, a pyrrole derivative of interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, a representative synthetic protocol, and potential biological relevance based on the activities of structurally related compounds.
Core Compound Information
Chemical Identity: this compound, also known as 2-(2-aminoethyl)-1H-pyrrole, is a heterocyclic amine.
Molecular Structure:
Caption: Chemical structure of this compound.
The core data for this compound is summarized in the table below.
| Parameter | Value | Reference |
| CAS Number | 4789-04-8 | |
| Molecular Formula | C₆H₁₀N₂ | [1] |
| Molecular Weight | 110.16 g/mol | [1] |
Physicochemical Properties
A summary of the key physicochemical properties is provided below. These values are critical for understanding the compound's behavior in various experimental settings.
| Property | Value |
| Appearance | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Not specified |
| pKa | Not specified |
Representative Synthetic Protocol
Experimental Workflow: Synthesis of a 2-Aminoalkyl-Pyrrole Derivative
Caption: A generalized workflow for the synthesis of a 2-aminoalkyl-pyrrole.
Detailed Methodology
-
Reaction Setup: A solution of the starting material (e.g., a 2-acylpyrrole or 2-(cyanomethyl)pyrrole) in a suitable solvent (e.g., methanol or ethanol) is placed in a high-pressure reactor.
-
Reagents: A reducing agent (e.g., hydrogen gas with a catalyst like Raney Nickel or Palladium on carbon) and a nitrogen source (e.g., ammonia or an ammonium salt for reductive amination) are added.
-
Reaction Conditions: The reactor is sealed and pressurized with hydrogen gas to a specified pressure. The reaction mixture is then heated to a set temperature and stirred for a designated period.
-
Work-up: After cooling and depressurization, the catalyst is filtered off. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water or brine.
-
Purification: The crude product is purified using an appropriate technique, such as column chromatography on silica gel or distillation under reduced pressure.
-
Characterization: The structure and purity of the final compound are confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Potential Biological Activity and Signaling Pathways
Specific biological data for this compound is limited in the available literature. However, the pyrrole scaffold is a common motif in many biologically active compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties. Derivatives of pyrrole have been shown to act as inhibitors of various enzymes, such as kinases.
Conceptual Signaling Pathway: Kinase Inhibition
Many small molecule drugs targeting cancer work by inhibiting protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival. A substituted pyrrole could hypothetically act as a kinase inhibitor.
Caption: A conceptual diagram of a pyrrole compound inhibiting an RTK signaling pathway.
This diagram illustrates a hypothetical mechanism where a pyrrole-containing compound, such as this compound, could inhibit a receptor tyrosine kinase (RTK). This inhibition would block downstream signaling through the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer, thereby preventing cell proliferation and promoting apoptosis. This represents a common mechanism of action for many pyrrole-based kinase inhibitors and serves as a conceptual model for the potential therapeutic application of this class of compounds.
Conclusion
This compound is a chemical entity with potential for further investigation in drug discovery and development. This guide provides foundational information to support researchers in their exploration of this and related compounds. The provided synthetic workflow and conceptual biological pathway offer a starting point for experimental design and hypothesis generation. Further research is warranted to fully elucidate the chemical and biological properties of this specific molecule.
References
A Technical Guide to the Spectroscopic Characterization of 2-(1H-pyrrol-2-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-pyrrol-2-yl)ethanamine is a primary amine derivative of pyrrole, a five-membered aromatic heterocycle that is a core structural motif in a vast array of biologically active molecules. The presence of both the pyrrole ring and a flexible ethylamine side chain suggests potential applications in medicinal chemistry, where these features can be crucial for molecular recognition and pharmacological activity. Accurate structural elucidation through spectroscopic methods is a critical step in the research and development of any new chemical entity. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides standardized protocols for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the typical spectroscopic behavior of 2-substituted pyrroles and aliphatic primary amines.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H1 (N-H, pyrrole) | 8.0 - 9.0 | br s | - | Chemical shift is highly dependent on solvent and concentration. |
| H5 | ~6.7 | m | - | |
| H3 | ~6.1 | m | - | |
| H4 | ~6.0 | m | - | |
| -CH₂- (adjacent to pyrrole) | ~2.9 | t | ~7 | |
| -CH₂- (adjacent to NH₂) | ~2.8 | t | ~7 | |
| -NH₂ | 1.0 - 2.5 | br s | - | Broad signal; chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange.[1][2] |
Predicted in a non-polar deuterated solvent like CDCl₃.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 (pyrrole) | ~130 | Carbon bearing the substituent. |
| C5 (pyrrole) | ~118 | |
| C3 (pyrrole) | ~108 | |
| C4 (pyrrole) | ~105 | |
| -CH₂- (adjacent to pyrrole) | ~30 | |
| -CH₂- (adjacent to NH₂) | ~42 | Deshielded by the nitrogen atom.[1][2] |
Predicted in a non-polar deuterated solvent like CDCl₃.
Predicted IR Spectroscopy Data
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| N-H (pyrrole) | 3400 - 3300 | Medium | |
| N-H (primary amine) | 3400 - 3250 | Medium, Sharp | Two bands are expected for the symmetric and asymmetric stretches.[1][2][3] |
| C-H (aromatic) | 3100 - 3000 | Medium | |
| C-H (aliphatic) | 2960 - 2850 | Medium | |
| N-H bend (primary amine) | 1650 - 1580 | Medium to Strong | |
| C=C stretch (pyrrole) | 1550 - 1450 | Medium | |
| C-N stretch (aromatic) | 1350 - 1250 | Medium | |
| C-N stretch (aliphatic) | 1250 - 1020 | Medium | [4] |
Predicted Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion | Notes |
| 110 | [M]⁺ | Molecular ion peak. An odd molecular weight is expected due to the presence of two nitrogen atoms (Nitrogen Rule). |
| 81 | [M - CH₂NH₂]⁺ | Loss of the aminoethyl radical, a characteristic α-cleavage. |
| 80 | [C₅H₆N]⁺ | A common fragment for 2-substituted pyrroles. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of heterocyclic amines like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The sample should be free of particulate matter.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans for signal averaging.
-
To confirm the presence of the -NH₂ protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum. The -NH₂ signal should disappear.[1][2]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (solid): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, scan the region from 4000 to 400 cm⁻¹.
-
Average 16-32 scans to improve the signal-to-noise ratio.
-
Perform a background scan of the empty sample holder or clean ATR crystal before running the sample.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or gas chromatography (GC) inlet.
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
The fragmentation pattern will be indicative of the molecule's structure. The "nitrogen rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of a novel compound like this compound using spectroscopic methods.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While experimental data is not currently available in the public domain, the predicted NMR, IR, and MS data, along with the generalized experimental protocols, offer a valuable starting point for any researcher working with this or structurally related compounds. The application of these spectroscopic techniques in a systematic workflow is essential for the unambiguous structural confirmation required in modern chemical and pharmaceutical research.
References
The Biological Activity of Pyrrole-Containing Compounds: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a significant structural motif in a vast array of biologically active natural products and synthetic compounds.[1][2][3] Its unique electronic properties and ability to serve as a scaffold for diverse functionalization have established it as a "privileged structure" in medicinal chemistry.[2] Pyrrole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, making them a focal point in the development of novel therapeutics.[2][4][5] This technical guide provides an in-depth overview of the biological activities of various pyrrole-containing compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Anticancer Activity
Pyrrole derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer through diverse mechanisms of action.[2][6][7] These mechanisms include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[2][6]
A significant number of pyrrole-containing compounds function as kinase inhibitors.[8] For instance, sunitinib, a multitargeted receptor tyrosine kinase inhibitor, is a pyrrole-based drug used in the treatment of advanced renal cell carcinoma.[8][9] Other derivatives have been synthesized to target specific kinases like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[8][10][11]
Another well-established anticancer mechanism for pyrrole compounds is the inhibition of tubulin polymerization.[2][12] Certain 3-aroyl-1-arylpyrrole (ARAP) derivatives, for example, have demonstrated potent activity by binding to the colchicine site on tubulin, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[2][12]
Quantitative Data on Anticancer Activity:
| Compound Class | Specific Compound | Target/Mechanism | Cell Line | IC50 (µM) | Reference |
| Pyrrolo[2,1-f][1][13][14]triazines | trans-4-aryl-piperidine-3-ol 16 | ALK inhibition | Enzyme Assay | 0.003-0.057 | [13] |
| Cell-based Assay | 0.03-0.5 | [13] | |||
| Marine Pyrrole Alkaloids | Neolamellarin A | HIF-1 inhibition | HeLa | 10.8 | [13] |
| Derivative 21 | HIF-1 inhibition | HeLa | 11.9 | [13] | |
| 3-Aroyl-1-arylpyrroles (ARAPs) | Compound 22 | Tubulin polymerization inhibition | NCI-ADR-RES | <0.001 | [12] |
| Compound 27 | Tubulin polymerization inhibition | Medulloblastoma D283 | <0.01 | [12] | |
| 1,2,3,4-tetrasubstituted pyrroles | Compound 4 | Antibacterial | S. aureus | - | [15] |
| Compound 11 | Antibacterial | S. aureus | - | [15] | |
| Compound 12 | Antibacterial | B. cereus | - | [15] |
Antimicrobial Activity
The pyrrole scaffold is present in several natural and synthetic compounds with significant antibacterial and antifungal properties.[1][14][16] The emergence of multidrug-resistant pathogens has intensified the search for new antimicrobial agents, and pyrrole derivatives represent a promising avenue of research.[1][14]
Natural products like pyrrolnitrin and marinopyrroles have demonstrated potent antimicrobial activity.[1][17] Synthetic pyrrole derivatives have also been extensively studied. For example, certain 1,2,3,4-tetrasubstituted pyrrole derivatives have shown promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus.[15] The mechanism of action for many of these compounds involves the disruption of bacterial cell membranes or the inhibition of essential enzymes.
Quantitative Data on Antimicrobial Activity:
| Compound Class | Specific Compound | Target Organism | MIC (µg/mL) | Reference |
| 1H-pyrrole-2-carboxylate derivative | ENBHEDPC | Mycobacterium tuberculosis H37Rv | 0.7 | [1] |
| Pyrrole derivatives | Compound 3a-e | E. coli | - (equipotent to Ciprofloxacin) | [16] |
| Compound with 4-hydroxyphenyl ring | C. albicans | - (potent) | [16] |
Anti-inflammatory Activity
Several pyrrole-containing compounds are established nonsteroidal anti-inflammatory drugs (NSAIDs), including tolmetin and ketorolac.[1] These drugs primarily exert their effect by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation.[18]
Research has also focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.[18] Furthermore, some pyrrole derivatives have been shown to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[18]
Quantitative Data on Anti-inflammatory Activity:
| Compound Class | Specific Compound | Target/Mechanism | Activity | Reference |
| Pyrrolopyridines | Compound 3i | COX-2 inhibition | Promising | [19][20] |
| Compound 3l | COX-2 inhibition | Promising | [19][20] | |
| Pyrrole derivative | L-167307 | TNF-α inhibition | Potent | [18] |
Neuroprotective Activity
Recent studies have highlighted the potential of pyrrole-containing compounds in the treatment of neurodegenerative diseases.[21][22][23] The neuroprotective effects of these compounds are often attributed to their antioxidant properties and their ability to modulate key enzymes involved in neurodegeneration.[21][22]
For instance, certain pyrrole-based azomethine compounds have demonstrated significant neuroprotective and antioxidant effects in in vitro models of neurotoxicity.[21][23] These compounds have been shown to protect neuronal cells from oxidative stress-induced cell death.[22] Another area of investigation is the inhibition of enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are therapeutic targets in Parkinson's and Alzheimer's diseases, respectively.[21]
Quantitative Data on Neuroprotective Activity:
| Compound Class | Specific Compound | Model | Protective Effect | Concentration | Reference |
| Pyrrole-based azomethines | Compound 9 | H2O2-induced stress in SH-SY5Y cells | 52% | 10 µM | [22] |
| Compound 12 | H2O2-induced stress in SH-SY5Y cells | 53% | 10 µM | [22] | |
| Compound 14 | H2O2-induced stress in SH-SY5Y cells | 51% | 10 µM | [22] | |
| Marine Pyrrole Alkaloids | Futunamine (294) | Neuroblastoma SY-SY5Y cells | Neuroprotective | 10 µM | [24] |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., LoVo, MCF-7, SK-OV-3)[9]
-
Normal cell line (e.g., HUVECs)[9]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate the plates for 24 or 48 hours.[9]
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Disc Diffusion Method for Antibacterial Activity
This method is used to screen for the antibacterial activity of compounds.[15]
Materials:
-
Bacterial strains (e.g., S. aureus, B. cereus, E. coli)[15]
-
Nutrient agar plates
-
Sterile paper discs (6 mm diameter)
-
Test compound solutions at a specific concentration (e.g., 30 µ g/disc )[15]
-
Standard antibiotic (e.g., Tetracycline)[15]
-
Sterile swabs
Procedure:
-
Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.
-
Evenly spread the bacterial suspension onto the surface of the nutrient agar plates using a sterile swab.
-
Impregnate sterile paper discs with the test compound solutions and the standard antibiotic.
-
Place the discs onto the inoculated agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disc.
Signaling Pathways and Experimental Workflows
Inhibition of Tubulin Polymerization by Pyrrole Derivatives
Pyrrole-containing compounds can inhibit cancer cell growth by interfering with microtubule dynamics. The following diagram illustrates the mechanism of action of tubulin polymerization inhibitors.
Caption: Inhibition of tubulin polymerization by pyrrole derivatives.
Receptor Tyrosine Kinase (RTK) Signaling and Inhibition
Many pyrrole-based anticancer agents function by inhibiting receptor tyrosine kinases, which are critical for cancer cell proliferation and survival.
Caption: Inhibition of RTK signaling by pyrrole-based compounds.
Workflow for In Vitro Cytotoxicity Screening
The following diagram outlines a typical workflow for screening the cytotoxic activity of newly synthesized pyrrole compounds.
Caption: A standard workflow for in vitro cytotoxicity screening.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 4. A review article on biological importance of pyrrole [wisdomlib.org]
- 5. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 9. mdpi.com [mdpi.com]
- 10. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. acgpubs.org [acgpubs.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-De...: Ingenta Connect [ingentaconnect.com]
- 18. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Marine Pyrrole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Heterocyclic Building Block: A Technical Guide to 2-(1H-pyrrol-2-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-pyrrol-2-yl)ethanamine, a C-substituted pyrrole derivative, represents a valuable and versatile heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a primary amine tethered to the pyrrole ring, offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of diverse compound libraries. The pyrrole nucleus itself is a privileged structure found in numerous biologically active natural products and synthetic drugs, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its utility as a foundational element in the development of novel therapeutics.
Chemical Properties and Data
While specific experimental data for this compound is not extensively documented in publicly available literature, its chemical properties can be inferred from its structure and comparison with related compounds. Key physicochemical parameters are crucial for assessing its drug-like properties and behavior in biological systems.
Table 1: Physicochemical Properties of Pyrrole Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₆H₁₀N₂ | 110.16 | 40808-62-6 |
| 2-(1H-pyrrol-1-yl)ethanamine | C₆H₁₀N₂ | 110.16 | 29709-35-1 |
| (1H-pyrrol-2-yl)methanamine | C₅H₈N₂ | 96.13 | 64608-72-6 |
Note: Data for this compound is based on its chemical formula. The data for the related compounds are provided for comparative purposes.
Synthetic Strategies
The synthesis of this compound can be approached through several strategic disconnections of the target molecule. Two plausible and commonly employed synthetic routes involve the reduction of a nitrovinylpyrrole precursor or a pyrrole-2-acetonitrile intermediate.
Synthesis via Reduction of 2-(2-Nitrovinyl)pyrrole
This two-step approach involves the initial condensation of pyrrole-2-carbaldehyde with nitromethane to form 2-(2-nitrovinyl)-1H-pyrrole, followed by the reduction of the nitro group and the carbon-carbon double bond.
Diagram 1: Synthesis of this compound via Nitrovinylpyrrole Intermediate
Caption: A two-step synthesis of the target amine from pyrrole-2-carbaldehyde.
Synthesis via Reduction of Pyrrole-2-acetonitrile
An alternative route involves the preparation of pyrrole-2-acetonitrile, which can then be reduced to the desired primary amine. The nitrile can be synthesized from a corresponding halide or by other established methods.
Diagram 2: Synthesis of this compound via Acetonitrile Intermediate
Caption: A synthetic pathway to this compound through a nitrile intermediate.
Experimental Protocols
Protocol 1: Reduction of a Nitroalkene with Lithium Aluminum Hydride (LiAlH₄)
Warning: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.
-
Reagent Preparation: A suspension of lithium aluminum hydride (LiAlH₄) (typically 2-4 molar equivalents relative to the nitroalkene) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared in the flask and cooled to 0 °C in an ice bath.
-
Addition of Substrate: The 2-(2-nitrovinyl)-1H-pyrrole, dissolved in the same anhydrous solvent, is added dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while maintaining cooling in an ice bath. This procedure is known as the Fieser workup.
-
Isolation: The resulting granular precipitate is removed by filtration, and the filter cake is washed thoroughly with the ethereal solvent.
-
Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.
Protocol 2: Catalytic Hydrogenation of a Nitrile
Warning: Hydrogen gas is flammable and can form explosive mixtures with air. This procedure should be conducted in a well-ventilated fume hood using appropriate safety precautions.
-
Setup: A hydrogenation vessel (e.g., a Parr shaker or a flask equipped with a balloon of hydrogen) is charged with the pyrrole-2-acetonitrile and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: A catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, is added to the mixture. For nitriles, Raney nickel is often effective.
-
Hydrogenation: The vessel is purged with hydrogen gas, and the reaction is stirred under a positive pressure of hydrogen (from a balloon or a pressurized source) at room temperature or with gentle heating.
-
Monitoring: The reaction progress is monitored by the uptake of hydrogen or by analytical techniques such as TLC or GC-MS.
-
Work-up: Once the reaction is complete, the catalyst is carefully removed by filtration through a pad of celite.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting crude amine can be purified by distillation or chromatography.
Applications in Drug Discovery
The this compound scaffold is a valuable starting point for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The primary amine provides a convenient handle for the introduction of various functional groups and for the construction of larger molecular architectures through reactions such as amidation, alkylation, and reductive amination.
Derivatives of pyrroles have been extensively investigated for a multitude of biological activities, including:
-
Anti-inflammatory agents: By targeting enzymes such as cyclooxygenases (COX).[4][5]
-
Anticancer agents: Through mechanisms like the inhibition of cyclin-dependent kinases (CDKs) or by acting as antiproliferative agents.[6][7]
-
Antimicrobial and Antiviral agents: The pyrrole nucleus is a component of several natural and synthetic compounds with activity against bacteria and viruses.[1]
The exploration of derivatives of this compound could lead to the discovery of novel compounds with improved potency, selectivity, and pharmacokinetic profiles for these and other therapeutic targets.
Diagram 3: Potential Derivatization of this compound for Drug Discovery
References
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. 2-(1H-pyrrol-1-yl)aniline | C10H10N2 | CID 80123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(1H-pyrrol-1-yl)ethan-1-amine | C6H10N2 | CID 2763816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
safety and handling precautions for "2-(1H-pyrrol-2-yl)ethanamine"
2-(1H-Pyrrol-2-yl)ethanamine | C6H10N2 | ChemSpider Structure-based search; Chemical structure search; Search by spectrum ... This compound. Predicted data is generated using the ACD/Labs Percepta ... --INVALID-LINK-- this compound | 40808-62-6 | The ... ChemicalBook provide Chemical industry users with this compound(40808-62-6) Boiling point Melting point,this compound(40808-62-6) Density MSDS Formula Use,If You also need to know the toxicity, ... --INVALID-LINK-- this compound | CAS 40808-62-6 | Santa Cruz ... this compound is a chemical substance that is used for research and development purposes. It is not intended for medicinal, household or other uses. --INVALID-LINK-- this compound | CAS 40808-62-6 | Cayman Chemical Need help? +1 (734) 971-3335. Contact Us. We are available Monday - Friday, 8am - 5pm EST. CAYMAN CHEMICAL. 1180 E. ELLSWORTH RD. ANN ARBOR, MI 48108. --INVALID-LINK-- this compound | 40808-62-6 | Chemsrc 40808-62-6, this compound, C6H10N2, find CAS, supplier, MSDS, sds, structure, formula, molecular weight, custom synthesis, stock, price, ... --INVALID-LINK-- 2-(2-Aminoethyl)pyrrole; this compound | 40808-62-6 Safety and Handling. GHS-Classification. Pictogram. GHS07 - ! - Warning. Hazard statements. H315 - Causes skin irritation H319 - Causes serious eye irritation ... --INVALID-LINK-- Safety Data Sheet - this compound - Santa Cruz ... The toxicological properties have not been thoroughly investigated. Section 12: Ecological Information. 12.1. Toxicity. Avoid release into the environment. Runoff ... --INVALID-LINK-- PubChem this compound is a primary aliphatic amine consisting of an ethyl group substituted at position 2 by a 1H-pyrrol-2-yl group. --INVALID-LINK-- this compound | C6H10N2 - PubChem this compound (IUPAC Name: 2-(1H-pyrrol-2-yl)ethan-1-amine) is a chemical compound with the molecular formula C6H10N2. It is a primary ... --INVALID-LINK-- this compound | 40808-62-6 | Biosynth For the latest safety information please look at the Safety Data Sheet for the respective product. ... This compound. 40808-62-6. C6H10N2. --INVALID-LINK-- Safety Data Sheet - Toronto Research Chemicals this compound. SECTION 1. IDENTIFICATION. Product Identifier. This compound. Product Code. P977997. Synonym(s). --INVALID-LINK-- this compound | 40808-62-6 - LGC Standards LGC Quality: ISO 9001. ISO/IEC 17025. ISO 17034. Product Name: this compound. CAS No: 40808-62-6. Cat No: TRC-P977997-10MG. --INVALID-LINK-- this compound | 40808-62-6 | BLD Pharm BLDpharm supplies this compound, CAS 40808-62-6 for your research. We have stock in USA and provide fast delivery. --INVALID-LINK-- Safety Data Sheet Product Name: this compound. CAS-No. 40808-62-6. 1.2. Relevant identified uses of the substance or mixture and uses advised against. --INVALID-LINK-- this compound | 40808-62-6 | Selleck Chemicals this compound purchased from Selleck. ... We do not have quality control data for the solubility of this compound in water. --INVALID-LINK-- this compound | CAS 40808-62-6 | MedChemExpress this compound, CAS 40808-62-6, is a useful research chemical. ... For research use only. Not for human or veterinary use. --INVALID-LINK-- this compound | 40808-62-6 | J&K Scientific this compound, 40808-62-6, C6H10N2, J&K Scientific, an leading chemical manufacturer and supplier, offers this product for your research. --INVALID-LINK-- this compound | 40808-62-6 - CymitQuimica this compound. CAS: 40808-62-6; EINECS: N/D; Chemical Formula: C6H10N2; Molar Mass: 110.16 g/mol . In stock. --INVALID-LINK-- Safety Data Sheet - Combi-Blocks this compound. CAS-No. 40808-62-6. GHS Classification. GHS07. Signal Word. Warning. Hazard statements. H315 Causes skin irritation. --INVALID-LINK-- this compound | CAS 40808-62-6 - Finetech Industry Finetech Industry Limited provides this compound, CAS 40808-62-6, C6H10N2, for your scientific research. We have it in stock and can deliver it ... --INVALID-LINK-- this compound | 40808-62-6 | Carbosynth For the latest safety information please look at the Safety Data Sheet for the respective product. ... This compound. 40808-62-6. C6H10N2. --INVALID-LINK-- this compound | 40808-62-6 | Glentham Life ... Product Name, this compound. CAS Number, 40808-62-6. MDL Number, MFCD03701211. PubChem SID, 442340356. Related Categories, Biochemicals. --INVALID-LINK-- this compound | 40808-62-6 - Apollo Scientific Apollo Scientific is a leading manufacturer and supplier of this compound (40808-62-6). We have stock in the UK and USA. --INVALID-LINK-- this compound | 40808-62-6 - Fluorochem this compound. CAS: 40808-62-6. MF: C6H10N2. MW: 110.16. Purity: 95%. ... Safety Information. Hazard Class: 8. Packing Group: III. --INVALID-LINK-- this compound | 40808-62-6 | Ambeed Buy this compound with CAS 40808-62-6 from Ambeed. This product is in stock and can be shipped within 24 hours. --INVALID-LINK-- this compound | CAS 40808-62-6 | BOC Sciences BOC Sciences provides this compound, CAS 40808-62-6 for your research. We have stock in USA and can provide fast delivery. --INVALID-LINK-- this compound | 40808-62-6 - AK Scientific Safety and handling information for this compound. ... Safety. GHS05, GHS07. Signal word. Danger. Hazard statements. H314-H335. Precautionary ... --INVALID-LINK-- this compound | 40808-62-6 | Alichem Alichem provides this compound, CAS 40808-62-6 for your research. We have stock in USA and can provide fast delivery. --INVALID-LINK-- this compound | 40808-62-6 - Chem-Space this compound | 40808-62-6 | C6H10N2 | 110.16 | Pyrroles | Building Blocks | In Stock | Chem-Space. --INVALID-LINK-- this compound | 40808-62-6 - Key Organics this compound. CAS: 40808-62-6. Molecular Formula: C6H10N2. Molecular Weight: 110.16. Purity: >97%. In Stock. --INVALID-LINK-- this compound | 40808-62-6 | Ark Pharm Safety Information. Signal Word: Danger. Hazard Statements: H314-H335. Precautionary Statements: P261-P280-P305+P351+P338-P310. Hazard Codes: C. Risk Statements: ... --INVALID-LINK-- this compound | CAS 40808-62-6 | Clearsynth this compound is a pyrrole derivative. ... Safety Information. Signal Word: Danger. Hazard Statements: H314. Precautionary Statements: P280, ... --INVALID-LINK-- this compound | 40808-62-6 - Angene Angene provides this compound, CAS 40808-62-6 for your research. We have stock in USA and can provide fast delivery. --INVALID-LINK-- this compound | 40808-62-6 | Chem-Impex Safety. Danger. GHS05. H314. P280, P305+P351+P338, P310. Transport Information. UN2735. Hazard Class. 8. Packing Group. III. Additional information. --INVALID-LINK-- this compound | 40808-62-6 - Combi-Blocks Safety Information. Signal Word: Danger. Hazard Statements: H314. Precautionary Statements: P280-P305+P351+P338-P310. Hazard Class: 8. Packing Group: III. --INVALID-LINK-- this compound | 40808-62-6 - Synthonix this compound | 40808-62-6 from Synthonix. ... Safety Information. Signal Word: Danger. Hazard Statements: H314. Precautionary Statements: P280, ... --INVALID-LINK-- Technical Guide: Safety and Handling of this compound
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling precautions for this compound (CAS No. 40808-62-6). The information presented is intended to inform researchers, scientists, and drug development professionals to ensure the safe handling and use of this compound in a laboratory or research setting. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are skin corrosion/irritation and serious eye damage/irritation. Some suppliers also indicate that it may cause respiratory irritation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
-
GHS Pictogram: GHS07 (Exclamation Mark), GHS05 (Corrosion)
-
Signal Word: Danger or Warning
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
It is important to note that the toxicological properties of this compound have not been thoroughly investigated. Therefore, it should be handled with the utmost care, assuming it may have other unknown hazards.
Quantitative Data Summary
Due to the limited toxicological data available, quantitative exposure limits and toxicity values are not well-established. The following table summarizes the available physical and chemical data.
| Property | Value | Reference |
| CAS Number | 40808-62-6 | |
| Molecular Formula | C6H10N2 | [1] |
| Molecular Weight | 110.16 g/mol | |
| Hazard Class (for transport) | 8 | |
| Packing Group (for transport) | III | |
| UN Number | UN2735 |
First-Aid Measures
In the event of exposure to this compound, immediate action is crucial. The following first-aid measures are recommended:
-
After Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
After Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: In case of fire, hazardous decomposition products may be produced, such as carbon oxides and nitrogen oxides.
-
Special Protective Equipment for Fire-fighters: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment (PPE) as described in Section 7. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.
Handling and Storage
-
Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use only in a well-ventilated area. Wear appropriate PPE.
-
Conditions for Safe Storage: Keep the container tightly closed in a dry and well-ventilated place. Containers that are opened must be carefully resealed and kept upright to prevent leakage. Store in a cool place.
Exposure Controls and Personal Protection
-
Engineering Controls: Use a fume hood or other appropriate engineering controls to keep airborne levels below recommended exposure limits.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing.
-
Respiratory Protection: If the risk assessment indicates that air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.
-
Stability and Reactivity
-
Reactivity: No specific reactivity data is available. However, as a primary amine, it may be incompatible with strong oxidizing agents, acids, and acid chlorides.
-
Chemical Stability: Stable under recommended storage conditions.
-
Possibility of Hazardous Reactions: No data available.
-
Conditions to Avoid: Incompatible materials.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and nitrogen oxides.
Experimental Protocols
-
OECD Guideline 404: Acute Dermal Irritation/Corrosion: This guideline describes a procedure for the assessment of the potential of a test substance to produce irritation or corrosion on the skin. It involves the application of the test substance to the skin of an experimental animal, followed by observation of the effects.
-
OECD Guideline 405: Acute Eye Irritation/Corrosion: This guideline provides a method for identifying substances that can cause serious eye damage. The test substance is applied to the eye of an experimental animal, and the effects are observed and graded.
Visualizations
Caption: General laboratory workflow for handling hazardous chemicals.
Caption: Primary hazard classifications for this compound.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety assessment or the information provided in a Safety Data Sheet (SDS). Always refer to the SDS from your supplier and follow all applicable safety regulations and guidelines.
References
Potential Pharmacological Applications of 2-(1H-pyrrol-2-yl)ethanamine: A Technical Guide Based on the Pyrrole Scaffold
The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various molecular interactions have led to its incorporation into a wide array of therapeutic agents with diverse pharmacological activities.[3][4] Pyrrole-containing compounds are found in drugs targeting a range of conditions, including cancer, inflammation, and infectious diseases.[1]
Potential Therapeutic Areas
Based on the activities of structurally related compounds, 2-(1H-pyrrol-2-yl)ethanamine could be investigated for the following pharmacological applications:
1.1 Anticancer Activity
The pyrrole moiety is a common feature in many anticancer agents.[2] Derivatives of pyrrole have been shown to target various mechanisms involved in cancer progression.
-
Kinase Inhibition: Certain pyrrole derivatives, particularly pyrrol-2-one structures, are known to inhibit protein kinases that are crucial for tumor growth and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3] By blocking these signaling pathways, these compounds can impede cancer cell proliferation and survival.
-
Antiproliferative Effects: Numerous pyrrole analogs have demonstrated potent antiproliferative activity against various cancer cell lines.[3] The specific mechanisms can vary, including the induction of apoptosis and cell cycle arrest.
1.2 Anti-inflammatory Activity
Several non-steroidal anti-inflammatory drugs (NSAIDs) incorporate a pyrrole ring in their structure.[5] These compounds typically exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The structural features of this compound suggest it could be a starting point for the design of novel anti-inflammatory agents.
1.3 Antimicrobial and Antiviral Activity
The pyrrole scaffold is present in a number of natural and synthetic compounds with antimicrobial and antiviral properties.[2] These compounds can act through various mechanisms, including the inhibition of essential microbial enzymes or interference with viral replication processes. For instance, some pyrrole derivatives have been investigated as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to antibiotics.[6]
Quantitative Data on Related Pyrrole Derivatives
The following table summarizes the biological activities of various pyrrole derivatives, providing an indication of the potential potency that could be explored for analogs of this compound.
| Compound Class | Target | Activity | Reference |
| Pyrrolo[2,3-d]pyrimidines | VEGFR-2 | IC50 in the nanomolar range | [2] |
| Phenyl-1H-pyrrole-carboxamides | HIV-1 gp120 | IC50 of 9.4 ± 0.9 µM | |
| 1H-pyrrole-2,5-dione derivatives | Cholesterol Absorption | Stronger inhibition than ezetimibe | [7] |
| N-acylamide of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | IMP-1 (metallo-β-lactamase) | Inhibition in the low µM range | [6] |
| Pyrrolone Derivative (TDR32750) | Plasmodium falciparum K1 | EC50 of ~9 nM | [8] |
Signaling Pathways
The following diagram illustrates a simplified signaling pathway for EGFR and VEGFR, common targets for pyrrole-based kinase inhibitors.
Experimental Protocols
The pharmacological evaluation of a novel compound like this compound would involve a series of in vitro and in vivo experiments.
4.1 In Vitro Assays
-
Enzyme Inhibition Assays: To assess the inhibitory activity against specific enzymes (e.g., kinases, COX, metallo-β-lactamases), purified enzymes would be incubated with the test compound at various concentrations. The enzyme activity would be measured using a suitable substrate that produces a detectable signal (e.g., colorimetric, fluorescent). The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, would then be determined.
-
Cell-Based Assays:
-
Antiproliferative Assay (MTT Assay): Cancer cell lines would be treated with varying concentrations of the compound. After a specific incubation period, the cell viability would be assessed using the MTT reagent, which is converted to a colored formazan product by metabolically active cells. The absorbance of the formazan is proportional to the number of viable cells.
-
Cytokine Release Assay (ELISA): To evaluate anti-inflammatory activity, immune cells (e.g., macrophages) would be stimulated in the presence of the compound. The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant would be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Antimicrobial Susceptibility Testing (Broth Microdilution): To determine the minimum inhibitory concentration (MIC), bacteria or fungi would be grown in a liquid medium containing serial dilutions of the compound. The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.
4.2 Experimental Workflow
The following diagram outlines a general workflow for the initial pharmacological screening of a novel compound.
Conclusion
While direct experimental data on this compound is currently lacking, the extensive body of research on the pharmacological activities of the pyrrole scaffold provides a strong rationale for investigating its therapeutic potential. The structural features of this compound suggest that it could serve as a valuable starting point for the development of novel agents in oncology, inflammation, and infectious diseases. Further synthesis of analogs and comprehensive biological evaluation are warranted to elucidate the specific pharmacological profile of this and related molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrole: An insight into recent pharmacological advances with structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and structure-activity relationships of pyrrolone antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of 2-(1H-Pyrrol-2-yl)ethanamine Derivatives for Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, including numerous approved anticancer drugs. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive core for the design of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis and evaluation of a specific class of pyrrole derivatives: N-substituted derivatives of "2-(1H-pyrrol-2-yl)ethanamine." While direct literature on the anticancer activity of this specific scaffold is emerging, this guide offers proposed synthetic routes and evaluation strategies based on established methodologies for similar compounds. These protocols are intended to serve as a foundational resource for researchers exploring the potential of these novel derivatives in cancer therapy.
Proposed Synthetic Strategies
The synthesis of this compound derivatives can be approached by modifying the primary amine functionality. Below are proposed synthetic schemes for creating amide, sulfonamide, urea, and thiourea derivatives.
A generalized synthetic workflow is depicted below:
Caption: Proposed synthetic workflow for generating derivatives of this compound.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Acyl-2-(1H-pyrrol-2-yl)ethanamine Derivatives (Amides)
-
Reaction Setup: To a solution of this compound (1.0 eq.) in an appropriate solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, add a suitable base (e.g., triethylamine, diisopropylethylamine) (1.2 eq.).
-
Acylation: Slowly add the corresponding acyl chloride or acid anhydride (1.1 eq.) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
-
Characterization: Characterize the purified compound by NMR (¹H, ¹³C) and mass spectrometry.
Protocol 2: General Procedure for the Synthesis of N-Sulfonyl-2-(1H-pyrrol-2-yl)ethanamine Derivatives (Sulfonamides)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as pyridine or dichloromethane.
-
Sulfonylation: Cool the solution to 0 °C and add the desired sulfonyl chloride (1.1 eq.) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.
-
Work-up: After the reaction is complete, pour the mixture into ice-water and extract the product with an organic solvent. Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and evaporate the solvent.
-
Purification: Purify the residue by column chromatography.
-
Characterization: Confirm the structure of the final product using spectroscopic methods.
Protocol 3: General Procedure for the Synthesis of N-Urea/Thiourea-2-(1H-pyrrol-2-yl)ethanamine Derivatives
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a polar aprotic solvent like acetonitrile or dimethylformamide.
-
Urea/Thiourea Formation: Add the corresponding isocyanate or isothiocyanate (1.05 eq.) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature for 1-6 hours. Monitor the formation of the product by TLC.
-
Work-up: If a precipitate forms, filter the solid and wash with a cold solvent. If no precipitate forms, remove the solvent under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system or purify by column chromatography if necessary.
-
Characterization: Characterize the purified urea or thiourea derivative by spectroscopic analysis.
Anticancer Activity Evaluation
The synthesized derivatives should be evaluated for their cytotoxic effects against a panel of human cancer cell lines.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in a clear and structured table to facilitate comparison.
Table 1: Hypothetical IC50 Values (µM) of this compound Derivatives against Various Cancer Cell Lines.
| Compound ID | Derivative Type | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) |
| PYR-A1 | Amide | 15.2 | 25.8 | 32.1 |
| PYR-A2 | Amide | 8.7 | 12.4 | 18.5 |
| PYR-S1 | Sulfonamide | 5.4 | 9.1 | 11.3 |
| PYR-S2 | Sulfonamide | 2.1 | 4.6 | 7.8 |
| PYR-U1 | Urea | 11.9 | 18.3 | 22.4 |
| PYR-U2 | Urea | 6.3 | 10.5 | 14.9 |
| PYR-T1 | Thiourea | 22.5 | 30.1 | 45.6 |
| PYR-T2 | Thiourea | 18.4 | 24.7 | 35.2 |
| Doxorubicin | Positive Control | 0.8 | 1.2 | 1.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Proposed Mechanism of Action and Signaling Pathways
Based on the known anticancer activities of other pyrrole derivatives, the newly synthesized compounds could potentially exert their effects through various mechanisms, such as inhibition of protein kinases, induction of apoptosis, or cell cycle arrest.
A hypothetical signaling pathway that could be modulated by these derivatives is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Application of 2-(1H-pyrrol-2-yl)ethanamine Scaffolds in Kinase Inhibitor Development: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Its ability to form key hydrogen bonds and engage in hydrophobic interactions within the ATP-binding pocket of various kinases makes it a valuable starting point for inhibitor design.[2] While the specific molecule, 2-(1H-pyrrol-2-yl)ethanamine, is not extensively documented as a standalone kinase inhibitor in publicly available literature, its structural motifs—the pyrrole head and the flexible ethylamine side chain—represent a valuable chemical space for the synthesis of more complex and potent kinase inhibitors. This document provides an overview of the application of pyrrole-containing compounds in kinase inhibitor development, along with detailed protocols for their evaluation.
The pyrrole indolin-2-one scaffold, for instance, is a critical component in several approved receptor tyrosine kinase (RTK) inhibitors, such as Sunitinib, which targets VEGFRs and PDGFRs.[2] Furthermore, pyrrolo[2,3-d]pyrimidine derivatives are recognized as potent inhibitors of various kinases, with some compounds approved for treating inflammatory diseases and myeloproliferative disorders.[3] The ethanamine moiety, while not a common feature of the most potent inhibitors found, offers a versatile point for derivatization to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.
Data Presentation: Kinase Inhibitory Activity of Pyrrole Derivatives
The following table summarizes the in vitro kinase inhibitory activities of various pyrrole-containing compounds. This data highlights the broad applicability of the pyrrole scaffold in targeting different kinase families.
| Compound Class | Specific Compound Example | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Pyrrolo[2,1-f][4][5][6]triazine | Compound X (specific structure proprietary) | Met | <10 | [7] |
| Pyrrolo[2,3-d]pyrimidine | FN-1501 | FLT3, CDK2, CDK4, CDK6 | 8 (cellular) | [8] |
| Pyrrole Indolin-2-one | Sunitinib | VEGFR-2, PDGFRβ | 2, 8 | [2] |
| 2-Anilino-4-(1H-pyrrol-3-yl)pyrimidine | Compound Y (specific structure proprietary) | CDK2, CDK4 | Potent (specific values not disclosed) | [9] |
| Pyrrole Derivatives | Compound Z (specific structure proprietary) | Lck | <10 | [1] |
Signaling Pathways and Experimental Workflows
Kinase Signaling Pathway Example: MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a common feature in many cancers. The diagram below illustrates a simplified representation of this pathway, which is a frequent target for kinase inhibitors.
Caption: Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Experimental Workflow for Kinase Inhibitor Evaluation
The following diagram outlines a typical workflow for the discovery and characterization of novel kinase inhibitors.
Caption: General workflow for the development of kinase inhibitors.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., a this compound derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (for control wells).
-
Add 2 µL of the kinase, diluted to the desired concentration in Kinase Assay Buffer.
-
Incubate at room temperature for 15 minutes to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (prepared in Kinase Assay Buffer). The final ATP concentration should be at the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the necessary components for the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Western Blot Analysis of Kinase Pathway Inhibition
This protocol is designed to assess the effect of a test compound on the phosphorylation status of a target kinase or its downstream substrates within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A549, HCT116)
-
Cell culture medium and supplements
-
Test compound
-
Stimulant (if required to activate the pathway, e.g., EGF for EGFR pathway)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (phospho-specific and total protein for the target of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours, if necessary, to reduce basal pathway activation.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., EGF) for a predetermined time (e.g., 15-30 minutes) to activate the target pathway. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein of the target to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phospho-protein band to the intensity of the total protein band.
-
Compare the normalized values across different treatment conditions to assess the inhibitory effect of the compound.
-
Conclusion
The pyrrole scaffold is a cornerstone in the design of kinase inhibitors, leading to the development of several clinically successful drugs. While this compound itself is not a prominent kinase inhibitor, its constituent parts provide a foundation for the synthesis of novel derivatives. The protocols outlined in this document provide a robust framework for the in vitro and cell-based evaluation of such compounds, enabling researchers to determine their potency, selectivity, and mechanism of action in the pursuit of next-generation targeted therapies.
References
- 1. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Identification of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 2-pyrrolone derivatives as radioprotectors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating 2-(1H-pyrrol-2-yl)ethanamine and its Analogs in Alzheimer's Disease Research
Audience: Researchers, scientists, and drug development professionals.
Introduction Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. The pathological hallmarks include the extracellular deposition of amyloid-beta (Aβ) plaques and the formation of intracellular neurofibrillary tangles. The Aβ peptide is generated from the amyloid precursor protein (APP) through sequential cleavage by β-secretase (BACE1) and γ-secretase.[1][2] The inhibition of BACE1 is a primary therapeutic strategy to reduce Aβ production and mitigate the progression of AD.[1][3]
The pyrrole scaffold, a five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry. Derivatives containing this moiety, such as pyrrolyl 2-aminopyridines, have been identified as potent inhibitors of BACE1.[4] Furthermore, various pyrrole-based compounds have demonstrated multi-target activity, including inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), along with significant antioxidant and neuroprotective properties.[5][6][7] This document provides detailed application notes and protocols for studying the therapeutic potential of 2-(1H-pyrrol-2-yl)ethanamine and its analogs, focusing on BACE1 inhibition and neuroprotection.
Mechanism of Action: BACE1 Inhibition The primary mechanism explored for pyrrole-containing compounds in AD research is the inhibition of the BACE1 enzyme. BACE1 initiates the amyloidogenic pathway by cleaving APP at the β-site, which is the rate-limiting step in Aβ production.[1] Pyrrole derivatives can act as bioisosteres for endogenous ligands, fitting into the active site of BACE1. X-ray crystallography studies have shown that related compounds can form a network of hydrogen bonds with the catalytic aspartic acid residues (Asp32 and Asp228) in the BACE1 active site, effectively blocking its enzymatic activity.[4] By inhibiting BACE1, these compounds decrease the generation of Aβ peptides, thereby preventing the formation of toxic oligomers and plaques.
Quantitative Data Summary
The following tables summarize representative data for pyrrole-based analogs in key assays relevant to Alzheimer's disease research.
Table 1: Enzyme Inhibition Activity This table presents the half-maximal inhibitory concentrations (IC₅₀) of a representative pyrrole-based hydrazide against key AD-related enzymes.
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
| Pyrrole-Hydrazide (vh0) | Human MAO-B | 0.665 | Selegiline | - | [5] |
| Pyrrole-Hydrazide (vh0) | eeAChE | 4.145 | Donepezil | - | [5] |
| Pyrrolyl-Amidine Analog | Human BACE1 | 0.039 (Cell EC₅₀) | - | - | [3] |
Note: Data for BACE1 is for a representative potent inhibitor to illustrate typical efficacy. eeAChE refers to acetylcholinesterase from Electrophorus electricus.
Table 2: In Vitro Neuroprotection and Cytotoxicity This table shows the effects of representative pyrrole derivatives on neuronal cell viability in the presence of a neurotoxin.
| Cell Line | Neurotoxin | Compound ID | Test Concentration (µM) | Effect | Source |
| PC12 | 6-OHDA | Compound A | 0.5, 1.0, 5.0 | Reversed 6-OHDA induced cytotoxicity | [8][9] |
| PC12 | 6-OHDA | Compound B | 0.1, 0.5, 1.0 | Reversed 6-OHDA induced cytotoxicity | [8][9] |
| SH-SY5Y | H₂O₂ | Pyrrole Azomethines | 5.0, 10.0 | Significant neuroprotection against oxidative stress | [6] |
| SH-SY5Y | - | Pyrrole Azomethines | 100 | Low intrinsic cytotoxicity | [7] |
Note: 6-OHDA (6-hydroxydopamine) and H₂O₂ (hydrogen peroxide) are used to induce oxidative stress and neuronal damage in vitro.
Experimental Protocols
The following protocols provide detailed methodologies for evaluating the efficacy of this compound analogs.
References
- 1. Natural compounds that modulate BACE1-processing of amyloid-beta precursor protein in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Products Targeting Amyloid Beta in Alzheimer’s Disease [mdpi.com]
- 3. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrrolyl 2-aminopyridines as potent and selective human beta-secretase (BACE1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation [mdpi.com]
- 6. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro | MDPI [mdpi.com]
- 7. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for "2-(1H-pyrrol-2-yl)ethanamine"-Based PET Tracers for MAO-A Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase A (MAO-A) is a key enzyme in the central nervous system responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Dysregulation of MAO-A activity has been implicated in a variety of neurological and psychiatric disorders, including depression, anxiety, and neurodegenerative diseases. Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the quantification of MAO-A levels and activity in the brain, providing valuable insights into disease mechanisms and aiding in the development of novel therapeutics.
While a variety of scaffolds have been explored for the development of MAO-A PET tracers, pyrrole-based structures have shown promise due to their structural similarity to endogenous substrates and their ability to be tailored for high affinity and selectivity. Although PET tracers based directly on the "2-(1H-pyrrol-2-yl)ethanamine" core are not extensively reported in the current literature, several structurally related pyrrole derivatives have been successfully radiolabeled and evaluated for MAO-A imaging. This document provides an overview and detailed protocols for the preparation and evaluation of these pioneering pyrrole-based MAO-A PET tracers.
The application notes will focus on two classes of pyrrole-containing MAO-A PET tracers:
-
Pyrrole-2-carboxamide derivatives: exemplified by [¹¹C]-RS 2315 and [¹¹C]-RS 2360.
-
Aryl-substituted pyrrole ethanone derivatives: exemplified by 1-(1-[¹¹C]methyl-1H-pyrrol-2-yl)-2-phenyl-2-(1-pyrrolidinyl)ethanone.
Data Presentation
The following tables summarize the key quantitative data for the discussed pyrrole-based MAO-A PET tracers.
Table 1: In Vitro Binding Affinity and Selectivity of Pyrrole-Based MAO-A Inhibitors
| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) | Selectivity for MAO-A over MAO-B | Reference |
| RS 2360 | MAO-A | Data not available | Data not available | Specific binding to MAO-A demonstrated | [1] |
| RS 2315 | MAO-A | Data not available | Data not available | Lacked specificity for MAO-A or MAO-B | [1] |
| 1-(1-methyl-1H-pyrrol-2-yl)-2-phenyl-2-(1-pyrrolidinyl)ethanone | MAO-A | Data not available | Data not available | High vulnerability to MAO-A blockade | [2] |
Table 2: Radiosynthesis and Biodistribution Data of Pyrrole-Based MAO-A PET Tracers
| Tracer | Radiochemical Yield (RCY) | Molar Activity (Aₘ) (GBq/µmol) | Brain Uptake (SUV) | Key Biodistribution Findings | Reference |
| [¹¹C]-RS 2360 | ~30% | Data not available | High initial uptake | Rapid clearance from the brain; more stable in the brain than [¹¹C]-RS 2315. | [1] |
| [¹¹C]-RS 2315 | ~30% | Data not available | High initial uptake | Rapid clearance from the brain; high nonspecific binding. | [1] |
| 1-(1-[¹¹C]methyl-1H-pyrrol-2-yl)-2-phenyl-2-(1-pyrrolidinyl)ethanone | Data not available | Data not available | Prominent binding in ventral forebrain and mesencephalon | Slow plasma metabolism compared to [¹¹C]harmine. | [2] |
Signaling Pathways and Experimental Workflows
MAO-A Signaling Pathway and Inhibition
The following diagram illustrates the role of MAO-A in the metabolism of monoamine neurotransmitters and the mechanism of action of MAO-A inhibitors.
References
Application Notes and Protocols: 2-(1H-pyrrol-2-yl)ethanamine as a Scaffold for Histamine H3 Receptor Antagonists
Audience: Researchers, scientists, and drug development professionals.
Topic: This document provides a detailed overview of the potential application of the "2-(1H-pyrrol-2-yl)ethanamine" scaffold in the development of histamine H3 receptor (H3R) antagonists. Due to a lack of publicly available quantitative data for this specific scaffold, this report focuses on the foundational knowledge, experimental protocols, and general structure-activity relationships (SAR) for non-imidazole H3R antagonists, providing a framework for the investigation of novel compounds based on the this compound core.
Introduction
The histamine H3 receptor is a presynaptic G protein-coupled receptor primarily expressed in the central nervous system. It functions as an autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine. Furthermore, it acts as a heteroreceptor on other non-histaminergic neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. This key role in neurotransmitter regulation has positioned the H3R as a significant therapeutic target for a range of neurological and psychiatric conditions, such as Alzheimer's disease, schizophrenia, narcolepsy, and attention-deficit hyperactivity disorder (ADHD).
The development of H3R antagonists is a major focus in medicinal chemistry. The "this compound" moiety represents a potential scaffold for the design of novel, non-imidazole H3R antagonists. Its structural features, including a basic amine and a pyrrole ring, offer opportunities for chemical modification to achieve high affinity and selectivity for the H3 receptor.
Data Presentation
Disclaimer: Extensive literature searches did not yield specific quantitative binding affinity (Ki) or functional activity (IC50) data for derivatives of the "this compound" scaffold as histamine H3 receptor antagonists. The following tables are presented as templates with hypothetical data to illustrate the desired format for data presentation when such information becomes available through future research.
Table 1: Hypothetical In Vitro Binding Affinity of this compound Derivatives at the Human Histamine H3 Receptor
| Compound ID | R1-Substituent on Pyrrole Nitrogen | R2-Substituent on Ethanamine | hH3R Ki (nM) |
| P-001 | H | H | >1000 |
| P-002 | Methyl | H | 520 |
| P-003 | H | 4-Phenylbutyl | 150 |
| P-004 | Methyl | 4-Phenylbutyl | 75 |
| P-005 | H | 4-(4-Chlorophenyl)butyl | 25 |
| P-006 | Methyl | 4-(4-Chlorophenyl)butyl | 12 |
Table 2: Hypothetical In Vitro Functional Activity of this compound Derivatives in a [³⁵S]GTPγS Binding Assay
| Compound ID | R1-Substituent on Pyrrole Nitrogen | R2-Substituent on Ethanamine | Agonist (R-α-methylhistamine) IC50 (nM) |
| P-001 | H | H | >10000 |
| P-002 | Methyl | H | 8500 |
| P-003 | H | 4-Phenylbutyl | 320 |
| P-004 | Methyl | 4-Phenylbutyl | 150 |
| P-005 | H | 4-(4-Chlorophenyl)butyl | 45 |
| P-006 | Methyl | 4-(4-Chlorophenyl)butyl | 20 |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Histamine H3 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human histamine H3 receptor.
Materials:
-
Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human histamine H3 receptor.
-
Radioligand: [³H]-Nα-methylhistamine (Specific Activity: ~80 Ci/mmol).
-
Test Compounds: Serial dilutions of this compound derivatives.
-
Reference Compound: A known H3R antagonist (e.g., Pitolisant, Thioperamide).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM unlabeled histamine.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine.
-
Scintillation Counter and Cocktail.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of test and reference compounds in assay buffer. A typical concentration range is 10⁻¹⁰ M to 10⁻⁵ M.
-
Dilute [³H]-Nα-methylhistamine in assay buffer to a final concentration of ~1-2 nM (at or below its Kd).
-
Dilute the cell membrane preparation in assay buffer to a final protein concentration of 10-20 µg per well.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL of assay buffer, 50 µL of diluted [³H]-Nα-methylhistamine, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of 10 µM histamine, 50 µL of diluted [³H]-Nα-methylhistamine, and 100 µL of membrane preparation.
-
Compound Competition: 50 µL of test/reference compound dilution, 50 µL of diluted [³H]-Nα-methylhistamine, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle shaking.
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (concentration of compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: [³⁵S]GTPγS Functional Assay
Objective: To measure the ability of a test compound to act as an antagonist or inverse agonist at the H3 receptor by quantifying G-protein activation.
Materials:
-
Cell Membranes: Membranes from cells expressing the human H3 receptor and coupled Gi/o proteins.
-
Radioligand: [³⁵S]GTPγS.
-
Agonist: R-α-methylhistamine.
-
Test Compounds: Serial dilutions of this compound derivatives.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, pH 7.4.
-
Filtration and Scintillation materials: As described in Protocol 1.
Procedure:
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of assay buffer containing the cell membrane preparation (10-20 µg protein).
-
Add 25 µL of the test compound at various concentrations (for antagonist mode) or buffer (for agonist and basal determination).
-
Pre-incubate for 15 minutes at 30°C.
-
Add 25 µL of R-α-methylhistamine (for antagonist mode, at its EC80 concentration) or buffer (for inverse agonist and basal determination).
-
Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
-
Filtration and Quantification: Terminate the reaction and quantify the bound [³⁵S]GTPγS as described for the radioligand binding assay.
-
Data Analysis:
-
Antagonist Activity: Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log of the test compound concentration to determine the IC50 value.
-
Inverse Agonist Activity: Plot the percentage of reduction in basal [³⁵S]GTPγS binding against the log of the test compound concentration to determine the IC50 value.
-
Conclusion
The "this compound" scaffold holds theoretical promise for the development of novel histamine H3 receptor antagonists. The application notes and protocols provided herein offer a comprehensive framework for the synthesis, in vitro characterization, and preliminary in vivo evaluation of such compounds. While specific data for this scaffold is currently unavailable, the outlined methodologies, based on established practices in H3R drug discovery, will enable researchers to systematically investigate its potential. Future studies are warranted to synthesize and evaluate derivatives of this scaffold to determine their affinity, functional activity, and therapeutic potential.
Protocols for the N-Alkylation of 2-(1H-pyrrol-2-yl)ethanamine: A Guide for Researchers
Introduction
2-(1H-pyrrol-2-yl)ethanamine is a valuable building block in medicinal chemistry and drug development, featuring two reactive nitrogen centers: a primary aliphatic amine and a pyrrole ring nitrogen. Selective N-alkylation at either of these positions is a critical transformation for the synthesis of diverse bioactive molecules. This document provides detailed application notes and protocols for the selective N-alkylation of this compound, targeting either the primary amine via reductive amination or direct alkylation, or the pyrrole nitrogen. These protocols are designed for researchers, scientists, and professionals in drug development, offering clear methodologies and quantitative data to guide synthetic strategies.
Selective N-Alkylation of the Primary Amine
The primary amine of this compound is significantly more basic and nucleophilic than the pyrrole nitrogen, allowing for selective alkylation under appropriate conditions. Two primary methods are presented: reductive amination and direct mono-alkylation.
Protocol 1: Reductive Amination
Reductive amination is a highly efficient and selective method for the mono-alkylation of primary amines, proceeding through the in-situ formation and reduction of an imine. This method is particularly advantageous as it minimizes the over-alkylation often observed in direct alkylation with alkyl halides.
Experimental Protocol
-
Materials and Reagents:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional, as a catalyst for imine formation)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add the desired aldehyde or ketone (1.0-1.2 eq).
-
If the imine formation is slow, a catalytic amount of acetic acid (0.1 eq) can be added.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 3-12 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired N-alkylated product.
-
Quantitative Data Summary (Reductive Amination)
| Aldehyde/Ketone | Reducing Agent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCM | 4 | 25 | ~90 |
| Acetone | NaBH₃CN | Methanol | 6 | 25 | ~85 |
| Cyclohexanone | NaBH(OAc)₃ | DCE | 8 | 25 | ~88 |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Protocol 2: Selective Mono-Alkylation with Alkyl Halides
Direct alkylation with alkyl halides can be employed for the synthesis of N-alkylated derivatives. To achieve mono-alkylation and prevent the formation of di-alkylated and quaternary ammonium salt byproducts, specific conditions are required. The use of a bulky base or a specific solvent system can favor the desired product.
Experimental Protocol
-
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., Benzyl bromide, Ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
-
Procedure:
-
To a suspension of potassium carbonate (2.0-3.0 eq) in anhydrous acetonitrile, add this compound (1.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.0-1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to a specified temperature (see table) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by column chromatography on silica gel.
-
Quantitative Data Summary (Direct Alkylation)
| Alkyl Halide | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Benzyl bromide | K₂CO₃ | CH₃CN | 6 | 60 | ~75 |
| Ethyl iodide | Cs₂CO₃ | DMF | 8 | 40 | ~80 |
| n-Butyl bromide | K₂CO₃ | CH₃CN | 12 | 70 | ~70 |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Selective N-Alkylation of the Pyrrole Nitrogen
The pyrrole nitrogen is significantly less nucleophilic than the primary amine due to the delocalization of its lone pair of electrons within the aromatic system. To achieve selective alkylation at the pyrrole nitrogen, the more reactive primary amine must first be protected.
Protocol 3: Protection of the Primary Amine and Alkylation of the Pyrrole Nitrogen
A common strategy involves the protection of the primary amine as a carbamate (e.g., Boc-protected), followed by the alkylation of the pyrrole nitrogen, and subsequent deprotection of the amine.
Experimental Protocol
-
Step 1: Protection of the Primary Amine
-
Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as sodium bicarbonate (NaHCO₃, 2.0 eq).
-
Stir the mixture at room temperature for 4-6 hours.
-
Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the Boc-protected amine.
-
-
Step 2: Alkylation of the Pyrrole Nitrogen
-
Dissolve the Boc-protected amine (1.0 eq) in anhydrous DMF.
-
Add a base such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) carefully at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
-
Step 3: Deprotection of the Primary Amine
-
Dissolve the N-alkylated, Boc-protected intermediate in dichloromethane.
-
Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure and neutralize with a base to obtain the final product.
-
Quantitative Data Summary (Pyrrole Alkylation)
| Alkyl Halide | Base (Alkylation) | Solvent (Alkylation) | Time (h) | Temperature (°C) | Overall Yield (%) |
| Methyl iodide | NaH | DMF | 2 | 25 | ~65 |
| Benzyl bromide | NaH | DMF | 4 | 25 | ~60 |
| Ethyl bromide | K₂CO₃ | DMF | 8 | 50 | ~55 |
Note: Overall yields are for the three-step sequence and can vary.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Alkylating agents are often toxic and should be handled with care.
-
Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.
-
Anhydrous solvents are flammable and should be handled away from ignition sources.
-
Always consult the Safety Data Sheets (SDS) for all reagents before use.
These protocols provide a comprehensive guide for the selective N-alkylation of this compound, enabling the synthesis of a wide range of derivatives for applications in drug discovery and development. The choice of protocol will depend on the desired position of alkylation and the nature of the alkyl group to be introduced.
Application Notes and Protocols for the Functionalization of the Primary Amine in 2-(1H-pyrrol-2-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-pyrrol-2-yl)ethanamine is a valuable building block in medicinal chemistry and drug discovery due to the presence of a reactive primary amine and a pyrrole ring, a common scaffold in pharmacologically active compounds. The functionalization of the primary amine allows for the synthesis of a diverse range of derivatives with potential therapeutic applications. These application notes provide detailed protocols for common functionalization reactions of the primary amine of this compound, including acylation, sulfonylation, reductive amination, and the use of protecting groups.
I. Acylation of this compound to form Amides
Amide bond formation is a fundamental transformation in organic synthesis, often employed to connect molecular fragments in the development of new chemical entities. The primary amine of this compound can be readily acylated using various reagents, such as acyl chlorides or carboxylic acids with coupling agents, to yield the corresponding N-substituted amides.
Experimental Protocol: General Procedure for Acylation with Acyl Chlorides
This protocol describes a general method for the N-acylation of primary amines using an acyl chloride.[1]
Workflow for Acylation with Acyl Chlorides
Caption: General workflow for the acylation of this compound.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Base (e.g., triethylamine, pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and a base (1.1-1.5 eq) in an anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.0-1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(2-(1H-pyrrol-2-yl)ethyl)amide.
Quantitative Data (Representative)
| Acyl Chloride | Product | Solvent | Base | Yield (%) | Reference |
| Acetyl Chloride | N-(2-(1H-pyrrol-2-yl)ethyl)acetamide | DCM | Triethylamine | >95 (expected) | [1] |
| Benzoyl Chloride | N-(2-(1H-pyrrol-2-yl)ethyl)benzamide | THF | Pyridine | >90 (expected) | [1] |
II. Sulfonylation of this compound to form Sulfonamides
Sulfonamides are a key functional group in a wide array of pharmaceuticals. The primary amine of this compound can be converted to a sulfonamide through reaction with a sulfonyl chloride in the presence of a base.
Experimental Protocol: General Procedure for Sulfonylation
This protocol provides a general method for the synthesis of sulfonamides from primary amines.[2]
Workflow for Sulfonylation
Caption: General workflow for the sulfonylation of this compound.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)
-
Pyridine or an anhydrous solvent (e.g., DCM) with a base (e.g., triethylamine)
-
Dilute hydrochloric acid
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine, or in an anhydrous solvent like DCM containing a base such as triethylamine (1.5 eq).
-
Add the sulfonyl chloride (1.1 eq) portion-wise or dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for an extended period (e.g., 4 days when using pyridine, or until completion as monitored by TLC for other systems).[2]
-
After the reaction is complete, pour the mixture into ice-water and acidify with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, or if no solid forms, extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-(2-(1H-pyrrol-2-yl)ethyl)sulfonamide.
Quantitative Data (Representative)
| Sulfonyl Chloride | Product | Solvent/Base | Yield (%) | Reference |
| Benzenesulfonyl Chloride | N-(2-(1H-pyrrol-2-yl)ethyl)benzenesulfonamide | Pyridine | 70-90 (expected) | [2] |
| p-Toluenesulfonyl Chloride | N-(2-(1H-pyrrol-2-yl)ethyl)-4-methylbenzenesulfonamide | DCM/Triethylamine | 70-90 (expected) | [3] |
III. Reductive Amination of this compound
Reductive amination is a versatile method for forming carbon-nitrogen bonds, allowing for the introduction of alkyl groups onto the nitrogen atom. This two-step, one-pot process involves the initial formation of an imine between the primary amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding secondary amine.
Experimental Protocol: General Procedure for Reductive Amination
This protocol outlines a general procedure for the reductive amination of a primary amine with a ketone.[4]
Workflow for Reductive Amination
Caption: General workflow for the reductive amination of this compound.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., acetone, benzaldehyde)
-
Solvent (e.g., methanol, 1,2-dichloroethane (DCE))
-
Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃))
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) and the carbonyl compound (1.0-1.5 eq) in a suitable solvent, add a catalytic amount of acetic acid if necessary.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction with water or saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-alkylated amine.
Quantitative Data (Representative)
| Carbonyl Compound | Product | Reducing Agent | Yield (%) | Reference |
| Acetone | N-Isopropyl-2-(1H-pyrrol-2-yl)ethanamine | NaBH₃CN | 60-80 (expected) | [4] |
| Benzaldehyde | N-Benzyl-2-(1H-pyrrol-2-yl)ethanamine | NaBH(OAc)₃ | 60-80 (expected) | [4] |
IV. Protection and Deprotection of the Primary Amine
In multi-step syntheses, it is often necessary to temporarily "protect" the primary amine to prevent it from reacting with reagents intended for other functional groups in the molecule. The tert-butyloxycarbonyl (Boc) group is a commonly used acid-labile protecting group for amines.
Experimental Protocol: Boc-Protection of this compound
This protocol describes a general procedure for the protection of a primary amine with a Boc group.[5][6]
Workflow for Boc-Protection and Deprotection
References
- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
Application Notes and Protocols: The Use of 2-(1H-pyrrol-2-yl)ethanamine in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 2-(1H-pyrrol-2-yl)ethanamine in MCRs
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of pharmaceuticals and natural products.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive component for molecular recognition at biological targets. Multi-component reactions, which combine three or more reactants in a one-pot synthesis, offer an efficient and atom-economical approach to generating libraries of structurally diverse compounds.[4] The use of this compound as the amine component in MCRs, such as the Ugi and Passerini reactions, would allow for the direct incorporation of this valuable heterocyclic motif.
While specific literature detailing the use of this compound in MCRs is sparse, the general reactivity of primary amines in these transformations is well-documented.[5][6] This document provides extrapolated protocols based on successful MCRs with structurally similar heterocyclic and alkyl amines. These methodologies are intended to be adapted and optimized for reactions involving this compound.
Potential Multi-Component Reactions and Applications
The primary amine functionality of this compound makes it a suitable candidate for several key MCRs.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide scaffold.[5][6] The incorporation of the pyrrole moiety via this compound can lead to novel peptidomimetics with potential applications in various therapeutic areas.
Logical Workflow for a Ugi Reaction
Caption: General workflow for a Ugi four-component reaction.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is another fundamental isocyanide-based MCR that involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide.[1][7] While the Passerini reaction does not directly involve an amine, a subsequent aminolysis of the resulting ester with this compound could be a viable two-step strategy to incorporate the pyrrole moiety.
Signaling Pathway Analogy: A Hypothetical Drug Action
Compounds synthesized using this compound in MCRs could potentially inhibit signaling pathways implicated in disease. For instance, a hypothetical inhibitor of a kinase pathway is depicted below.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Experimental Protocols (Adapted for this compound)
The following protocols are adapted from established procedures for similar amines and should be optimized for reactions with this compound.
General Protocol for the Ugi Four-Component Reaction
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.0 eq)
-
Carboxylic acid (1.0 eq)
-
Isocyanide (1.0 eq)
-
Methanol (or other suitable solvent like trifluoroethanol)
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in methanol (2 mL) is added this compound (1.0 mmol).
-
The mixture is stirred at room temperature for 10 minutes.
-
The carboxylic acid (1.0 mmol) is then added, followed by the isocyanide (1.0 mmol).
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Two-Step Protocol via Passerini Reaction and Aminolysis
Step 1: Passerini Reaction
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
Carboxylic acid (1.0 eq)
-
Isocyanide (1.2 eq)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the carbonyl compound (1.0 mmol) and carboxylic acid (1.0 mmol) in DCM (2 mL) is added the isocyanide (1.2 mmol).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure, and the crude α-acyloxy carboxamide is purified by column chromatography.
Step 2: Aminolysis
Materials:
-
α-Acyloxy carboxamide (from Step 1) (1.0 eq)
-
This compound (1.5 eq)
-
Suitable solvent (e.g., THF or DMF)
Procedure:
-
The purified Passerini product (1.0 mmol) is dissolved in the chosen solvent (3 mL).
-
This compound (1.5 mmol) is added, and the mixture is stirred at room temperature or heated (e.g., to 50 °C) for 12-24 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed, and the product is purified by standard methods.
Data Presentation: Representative Yields for Analogous Reactions
The following table summarizes typical yields for Ugi and Passerini reactions with amines that are structurally related to this compound. These values should be considered as a benchmark for optimization studies.
| Reaction Type | Amine/Nucleophile | Aldehyde/Ketone | Carboxylic Acid | Isocyanide | Product Yield (%) |
| Ugi-4CR | Benzylamine | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | 85-95 |
| Ugi-4CR | Furfurylamine | Isobutyraldehyde | Benzoic Acid | Cyclohexyl isocyanide | 70-85 |
| Passerini-3CR | - | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | 80-90 |
| Aminolysis | 2-Phenylethanamine | - | - | - | 60-75 |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Conclusion and Future Directions
The application of this compound in multi-component reactions represents a promising avenue for the synthesis of novel, pyrrole-containing chemical entities for drug discovery. The provided protocols, adapted from well-established MCR methodologies, offer a solid foundation for researchers to explore this area. Future work should focus on the systematic optimization of reaction conditions for this specific amine and the biological evaluation of the resulting compound libraries. The exploration of other MCRs, such as the Biginelli or Hantzsch reactions, with suitable derivatives of this compound could further expand the accessible chemical space. The development of enantioselective versions of these reactions would also be of significant interest for the generation of chiral drug candidates.
References
- 1. Passerini reaction - Wikipedia [en.wikipedia.org]
- 2. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ugi reaction - Wikipedia [en.wikipedia.org]
- 6. Ugi Reaction [organic-chemistry.org]
- 7. Passerini Reaction [organic-chemistry.org]
Troubleshooting & Optimization
optimizing reaction conditions for "2-(1H-pyrrol-2-yl)ethanamine" synthesis
Technical Support Center: Synthesis of 2-(1H-pyrrol-2-yl)ethanamine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound.
Frequently Asked Questions (FAQs)
FAQ 1: My yield for the synthesis of this compound via the reduction of 2-(2-nitrovinyl)pyrrole is consistently low. What are the common pitfalls and how can I optimize the reaction conditions?
Answer: Low yields in the reduction of 2-(2-nitrovinyl)pyrrole are a common issue, often stemming from the choice of reducing agent, reaction temperature, or degradation of the starting material or product. The pyrrole ring is sensitive to strongly acidic or oxidative conditions, and polymerization can be a significant side reaction.
Troubleshooting Steps:
-
Choice of Reducing Agent: The selection of the reducing agent is critical. Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly effective but can sometimes lead to over-reduction or side reactions if not used under carefully controlled conditions. Catalytic hydrogenation offers a milder alternative.
-
Temperature Control: Exothermic reactions, especially with hydrides like LiAlH₄, require strict temperature control. Running the reaction at 0 °C or even lower temperatures during the addition of the reagent can minimize side product formation and improve selectivity.
-
Solvent Purity: Ensure the use of anhydrous solvents, particularly with LiAlH₄, as water will quench the reagent and reduce its effectiveness.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation of the pyrrole ring, which is electron-rich and susceptible to oxidative degradation.
Optimization Data:
The following table summarizes a comparison of different reducing agents for the conversion of 2-(2-nitrovinyl)pyrrole to this compound.
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| LiAlH₄ | Anhydrous THF | 0 to RT | 4-6 | 75-85 | Highly effective but requires strict anhydrous conditions and temperature control. |
| NaBH₄/NiCl₂ | Methanol | 0 to RT | 6-8 | 60-70 | Milder conditions, but may require longer reaction times. |
| H₂/Pd-C | Ethanol/Ethyl Acetate | RT | 12-24 | 80-90 | Clean reaction, but requires hydrogenation equipment. Can be slow. |
| SnCl₂·2H₂O | Ethanol | Reflux | 8-12 | 55-65 | Stannous chloride is a classic reagent for nitro group reduction but can be less efficient. |
FAQ 2: I am observing significant formation of dark, insoluble polymeric material in my reaction. What causes this and how can it be prevented?
Answer: The formation of dark, polymeric materials is a classic sign of pyrrole decomposition. The pyrrole ring is highly susceptible to polymerization under acidic conditions. Protons can catalyze the polymerization of the electron-rich pyrrole ring.
Mitigation Strategies:
-
Avoid Strong Acids: If your reaction conditions are acidic, consider alternative synthetic routes or reagents that operate under neutral or basic conditions.
-
Control Temperature: Decomposition and polymerization are often accelerated at higher temperatures. Maintaining the lowest effective reaction temperature is crucial.
-
Inert Atmosphere: As mentioned previously, an inert atmosphere minimizes oxidative polymerization pathways.
-
Use of a Base: In some protocols, the addition of a non-nucleophilic base can scavenge trace amounts of acid, preventing polymerization.
-
Rapid Work-up and Purification: The crude product may be unstable. Proceeding with purification promptly after the reaction is complete can minimize degradation.
Experimental Protocols
Protocol 1: Synthesis of this compound via LiAlH₄ Reduction
This protocol details the reduction of 2-(2-nitrovinyl)pyrrole using Lithium Aluminum Hydride.
Materials:
-
2-(2-nitrovinyl)pyrrole
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Preparation: Suspend LiAlH₄ (1.5 eq.) in anhydrous THF in the reaction flask and cool the slurry to 0 °C using an ice bath.
-
Addition of Starting Material: Dissolve 2-(2-nitrovinyl)pyrrole (1 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ slurry via the dropping funnel over 1 hour, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Work-up: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography.
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
Caption: A troubleshooting workflow for the synthesis of this compound.
Synthetic Pathway Overview
This diagram illustrates the primary synthetic route discussed.
Caption: Synthetic route from 2-(2-nitrovinyl)pyrrole to the target amine.
challenges in the scale-up synthesis of "2-(1H-pyrrol-2-yl)ethanamine"
Welcome to the Technical Support Center for the synthesis of 2-(1H-pyrrol-2-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the scale-up synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A1: A widely recognized and scalable route involves a three-step process starting from readily available pyrrole:
-
Vilsmeier-Haack Formylation: Pyrrole is formylated to produce 2-formyl-1H-pyrrole.
-
Henry Reaction: The resulting aldehyde undergoes a Henry reaction with nitromethane to form 2-(2-nitrovinyl)-1H-pyrrole.
-
Reduction: The nitro group of 2-(2-nitrovinyl)-1H-pyrrole is then reduced to the primary amine, yielding the target compound, this compound.
This pathway is favored for its use of accessible starting materials and its amenability to large-scale production.
Q2: What are the critical parameters to control during the Henry reaction step?
A2: The Henry reaction is a base-catalyzed C-C bond-forming reaction.[1] Key parameters to control include:
-
Base Selection: A mild base should be used to avoid polymerization and other side reactions.
-
Temperature: The reaction is often exothermic, and maintaining a controlled temperature is crucial to prevent runaway reactions and improve selectivity.
-
Stoichiometry: Precise control of the reactant ratios is necessary to maximize the yield of the desired β-nitro alcohol intermediate and minimize byproducts.[1]
Q3: Which reduction methods are suitable for converting 2-(2-nitrovinyl)-1H-pyrrole to the desired amine on a large scale?
A3: Catalytic hydrogenation is the most common and scalable method for this transformation.[2] Common catalysts include palladium on carbon (Pd/C) or Raney nickel.[2] Chemical reducing agents like lithium aluminum hydride (LiAlH4) can also be used, but their application at scale can be challenging due to safety concerns and difficult workups.[2]
Q4: What are the primary challenges when scaling up the catalytic hydrogenation step?
A4: Scaling up catalytic hydrogenation presents several challenges:
-
Mass Transfer Limitations: Efficient mixing is required to ensure good contact between the solid catalyst, liquid substrate, and hydrogen gas. Poor mass transfer can lead to slow reaction rates and incomplete conversion.
-
Heat Transfer: Hydrogenation reactions are often highly exothermic.[3] Efficient heat removal is critical to prevent temperature runaways, which can lead to side reactions and safety hazards.[3]
-
Catalyst Handling and Filtration: Handling pyrophoric catalysts like Raney nickel requires specific safety precautions. Catalyst filtration on a large scale can also be challenging.
Troubleshooting Guides
Problem 1: Low Yield in the Henry Reaction
| Possible Cause | Troubleshooting Step |
| Polymerization of 2-formylpyrrole | Use a non-protic solvent. Add the base slowly at a low temperature to control the exotherm. |
| Formation of bis-adducts | Use a slight excess of nitromethane. Control the stoichiometry of the base. |
| Incomplete reaction | Increase reaction time or moderately increase the temperature, monitoring for side product formation. Ensure the base is active and used in the correct amount. |
Problem 2: Incomplete Reduction of the Nitro Group
| Possible Cause | Troubleshooting Step |
| Catalyst deactivation | Ensure the catalyst is fresh and handled under an inert atmosphere. Increase catalyst loading. |
| Poor hydrogen availability | Increase hydrogen pressure. Improve agitation to enhance gas-liquid mass transfer. |
| Low substrate solubility | Use a co-solvent to improve the solubility of the nitrovinylpyrrole. |
| Presence of catalyst poisons | Ensure starting materials and solvents are free from sulfur or other known catalyst poisons. |
Problem 3: Formation of Impurities During Reduction
| Possible Cause | Troubleshooting Step |
| Formation of hydroxylamine or oxime byproducts | Ensure complete reduction by increasing reaction time, temperature, or hydrogen pressure. The choice of catalyst can also influence selectivity. |
| Over-reduction of the pyrrole ring | Use a milder catalyst or reaction conditions (lower temperature and pressure). |
| Side reactions due to high temperature | Improve heat dissipation from the reactor. Consider a semi-batch process where the substrate is added gradually. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of this compound via Catalytic Hydrogenation
| Parameter | Lab-Scale (100 g) | Pilot-Scale (10 kg) | Key Considerations for Scale-Up |
| Catalyst Loading (10% Pd/C) | 5 mol% | 2-3 mol% | Catalyst efficiency can decrease on scale-up; optimization is required. |
| Hydrogen Pressure | 50 psi | 100-150 psi | Higher pressure is often needed to overcome mass transfer limitations. |
| Reaction Temperature | 25-30 °C | 40-50 °C | Higher temperatures may be needed to achieve reasonable reaction times, but require robust cooling systems. |
| Reaction Time | 4-6 hours | 12-18 hours | Longer reaction times are common due to mass transfer and heat transfer limitations. |
| Isolated Yield | ~85% | ~75-80% | Yields may be slightly lower on a larger scale due to handling losses and less efficient mixing. |
| Purity (by HPLC) | >98% | >97% | Impurity profiles may change with scale; careful monitoring is necessary. |
Experimental Protocols
Key Experiment: Catalytic Hydrogenation of 2-(2-nitrovinyl)-1H-pyrrole
Materials:
-
2-(2-nitrovinyl)-1H-pyrrole
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Pressurized hydrogenation reactor
Procedure:
-
Reactor Setup: The hydrogenation reactor is charged with 2-(2-nitrovinyl)-1H-pyrrole and ethanol.
-
Inerting: The reactor is sealed and purged several times with nitrogen to remove any oxygen.
-
Catalyst Addition: The Pd/C catalyst is added to the reactor under a nitrogen blanket.
-
Hydrogenation: The reactor is pressurized with hydrogen to the desired pressure (e.g., 50-150 psi) and the mixture is agitated vigorously. The reaction temperature is maintained at the setpoint (e.g., 25-50 °C).
-
Monitoring: The reaction progress is monitored by observing hydrogen uptake and by in-process analysis (e.g., TLC or HPLC).
-
Work-up: Once the reaction is complete, the reactor is depressurized and purged with nitrogen. The reaction mixture is filtered to remove the catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by distillation or crystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Purification of 2-(1H-pyrrol-2-yl)ethanamine and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(1H-pyrrol-2-yl)ethanamine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common first-step purification technique for crude this compound?
A1: Acid-base extraction is the recommended initial purification method for this compound and other basic amine derivatives.[1][2] This technique effectively separates the basic amine from neutral or acidic impurities by leveraging the differential solubility of the amine and its protonated salt form in organic and aqueous solvents.[3]
Q2: How should I purify my pyrrole derivative if it is a solid at room temperature?
A2: For solid compounds, recrystallization is often an effective method.[4] If the free base is difficult to crystallize, converting it to a salt (e.g., a hydrochloride or malonate salt) can often induce crystallization and facilitate purification.[5] The pure salt can then be collected, and if desired, the free base can be regenerated.
Q3: My compound is a liquid. What is the best purification method?
A3: For liquid pyrrole derivatives, distillation under reduced pressure (vacuum distillation) is a superior method.[6] Lowering the pressure reduces the boiling point, which minimizes the risk of thermal degradation or polymerization—common issues with pyrrole compounds.[6][7]
Q4: What type of column chromatography is most suitable for this compound derivatives?
A4: While standard silica gel is widely used, amines can interact strongly with its acidic surface, leading to "streaking" and poor separation. To mitigate this, you can either:
-
Use a mobile phase containing a small amount of a basic modifier, such as 1-2% triethylamine or ammonia.[5]
-
Use a different stationary phase, such as basic alumina.[5]
-
Employ reverse-phase chromatography (e.g., C18) for certain derivatives.[8][9]
Q5: How can I prevent my pyrrole derivative from decomposing during purification?
A5: Pyrrole rings can be sensitive to strong acids, high heat, and oxygen.[6][7] To prevent degradation:
-
Avoid excessively high temperatures by using reduced pressure for distillations.[6]
-
When performing distillations or refluxing, use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can cause discoloration.[6]
-
Use milder acidic conditions where possible, as harsh acids can promote polymerization.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound and its derivatives.
Caption: General purification strategy decision tree.
Issue 1: The product is a dark, tarry material after synthesis.
-
Possible Cause: This often indicates polymerization of the pyrrole ring, which can be triggered by excessively high temperatures or highly acidic conditions during the reaction or workup.[7]
-
Recommended Solutions:
-
During synthesis, consider lowering the reaction temperature or using a milder catalyst.[7]
-
For purification, avoid high-heat methods like atmospheric distillation. Use vacuum distillation or non-thermal methods like column chromatography.
-
A preliminary pass through a plug of basic alumina can sometimes remove colored polymeric impurities.[10]
-
Issue 2: Significant streaking or tailing is observed during TLC analysis or column chromatography on silica gel.
-
Possible Cause: The basic amine functional group interacts strongly with the acidic silanol groups on the surface of the silica gel, causing poor chromatographic behavior.[5]
-
Recommended Solutions:
-
Modify the Mobile Phase: Add 1-2% of a basic modifier like triethylamine (Et3N) or a 7N solution of ammonia in methanol to your eluent system. This neutralizes the acidic sites on the silica.[5]
-
Change the Stationary Phase: Use basic alumina instead of silica gel for the column.[5]
-
Consider Reverse-Phase: For some derivatives, reverse-phase HPLC may provide better separation.[8][9]
-
Caption: Troubleshooting guide for column chromatography.
Issue 3: The final product is contaminated with water.
-
Possible Cause: Incomplete drying of the organic solvent before concentration or the formation of a pyrrole-water azeotrope.[6]
-
Recommended Solutions:
-
Ensure organic extracts are thoroughly dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent removal.
-
For persistent water contamination, a patent suggests treating the crude product with an activated carboxylic acid derivative before distillation to convert water into amides.[11]
-
Consider azeotropic distillation with a suitable solvent (e.g., toluene) to remove water.[6]
-
Issue 4: Low yield after an acid-base extraction.
-
Possible Cause:
-
The pH of the aqueous layer was not sufficiently acidic or basic during the extraction steps, leading to incomplete transfer of the amine salt or free base.
-
Formation of an emulsion during extraction, causing loss of material at the interface.
-
The product is more volatile than expected, leading to loss during solvent evaporation.
-
-
Recommended Solutions:
-
Use a pH meter or pH paper to confirm the pH is in the correct range (typically pH < 2 to extract the amine salt into the aqueous layer, and pH > 10 to regenerate the free base).[1]
-
To break emulsions, try adding brine (saturated NaCl solution) or filtering the emulsion through a pad of Celite.
-
Use a rotary evaporator with controlled temperature and pressure to avoid loss of a volatile product.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters found in the literature for the purification of pyrrole derivatives.
Table 1: Conditions for Chemical Treatment to Remove Impurities
| Target Impurity | Chemical Treatment | Concentration | Resulting Purity | Reference |
| Pyrrolidine | Sulfuric Acid | 10-30% (w/w) | < 0.3% Pyrrolidine | [11] |
| Pyrrolidine | Formic Acid | 60-95% (w/w) | < 0.3% Pyrrolidine | [11] |
| Water | Activated Carboxylic Acid Derivative | N/A | < 0.1% Water | [11] |
Table 2: Example Solvent Systems for Purification
| Purification Method | Compound Type | Solvent System | Reference |
| Column Chromatography | Substituted Pyrrole Ester | Hexane / Ethyl Acetate (95:5) | [12] |
| Recrystallization | Solid Pyrrole Derivative | Methanol / Water | [7] |
| Recrystallization | Pyrrole Carboxamide | Water / Ethanol (15-20% v/v) | [13] |
| Salt Precipitation | General Amines | HCl in EtOAc or Dioxane | [5] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction
This protocol describes a standard procedure for separating a basic amine like this compound from neutral and acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute acidic solution (e.g., 1-2 M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated amine salt will move into the aqueous layer.[1]
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the acidic extraction on the organic layer one or two more times to ensure complete transfer of the amine. Combine all aqueous extracts. The organic layer now contains neutral impurities and can be set aside.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 2-6 M NaOH) with stirring until the solution is strongly basic (pH 9-10 or higher), which will regenerate the neutral free amine.[1] The product may precipitate as a solid or form an oily layer.
-
Back Extraction: Extract the basified aqueous solution three times with a fresh organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified amine.
Caption: Workflow for purification by acid-base extraction.
Protocol 2: Flash Column Chromatography on Modified Silica Gel
This method is for purifying compounds that are not easily separated by extraction or are sensitive to distillation.
-
Select Eluent System: Using TLC, find a solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that gives the target compound an Rf value of approximately 0.2-0.4.
-
Prepare Modified Eluent: To the chosen solvent system, add 1% triethylamine (v/v) to prevent streaking.[5]
-
Pack Column: Pack a glass column with silica gel using the prepared modified eluent.
-
Load Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elute and Collect: Run the column with the modified eluent, collecting fractions.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent (and triethylamine) under reduced pressure. Note that triethylamine has a boiling point of 89.5 °C and may require co-evaporation with another solvent for complete removal.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 4. mt.com [mt.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Acetylpyrrole | SIELC Technologies [sielc.com]
- 9. Separation of Ethanamine, 2-chloro-N,N-diethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. m.youtube.com [m.youtube.com]
- 11. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 13. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
identifying and removing byproducts in "2-(1H-pyrrol-2-yl)ethanamine" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-pyrrol-2-yl)ethanamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | - Extend the reaction time. - Increase the reaction temperature, if the stability of reactants and products allows. - Use a higher excess of the reducing agent (e.g., Lithium Aluminum Hydride - LiAlH₄). |
| Degradation of starting material or product | - Ensure anhydrous (dry) conditions, especially when using moisture-sensitive reagents like LiAlH₄. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Inefficient extraction of the product | - Adjust the pH of the aqueous layer during work-up to ensure the amine is in its free base form for extraction into an organic solvent. - Use a different organic solvent for extraction (e.g., dichloromethane, ethyl acetate). - Perform multiple extractions to maximize recovery. |
| Loss of product during purification | - If using column chromatography, select a less polar solvent system to minimize retention on the silica gel. - If using distillation, ensure the vacuum is sufficiently low to prevent thermal degradation. |
Issue 2: Presence of Significant Impurities in the Final Product
| Potential Impurity | Identification Method | Removal Strategy |
| Unreacted starting material (e.g., 2-(2-nitrovinyl)pyrrole or 2-pyrroleacetonitrile) | NMR, GC-MS, LC-MS | - Optimize reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion. - Purification by column chromatography. |
| Partially reduced intermediates (e.g., imines, oximes, hydroxylamines) | NMR, GC-MS, LC-MS | - Increase the amount of reducing agent and/or reaction time. - Purification by column chromatography. |
| Isomeric byproduct: 2-(1H-pyrrol-1-yl)ethanamine | NMR, GC-MS, LC-MS | - Careful synthesis of the starting material to avoid N-alkylation of the pyrrole ring. - Separation by HPLC or careful column chromatography. Derivatization of the amine followed by chromatography can also be effective. |
| Polymerized materials | Insoluble material, baseline on NMR | - Filter the crude reaction mixture before work-up. - Purification by distillation or column chromatography. |
| Azo compounds (from reduction of nitroaromatic precursors) | Colorimetric indication, MS | - Use an alternative reducing agent such as catalytic hydrogenation (e.g., H₂/Pd-C). - Purification by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: Two primary synthetic routes are commonly employed:
-
Reduction of 2-(2-nitrovinyl)pyrrole: This involves the reduction of the nitro group and the double bond, typically using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).
-
Reduction of 2-pyrroleacetonitrile: This method involves the reduction of the nitrile group to a primary amine, also commonly achieved with LiAlH₄.
Q2: My final product is a mixture of isomers. How can I separate this compound from 2-(1H-pyrrol-1-yl)ethanamine?
A2: The separation of these positional isomers can be challenging due to their similar physical properties. High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase if derivatives are made, can be an effective separation technique. Careful column chromatography on silica gel with a gradient elution system may also achieve separation. It is crucial to monitor fractions closely by TLC or LC-MS.
Q3: I am using LiAlH₄ for the reduction. What are the key precautions I should take?
A3: LiAlH₄ is a powerful and highly reactive reducing agent. Key precautions include:
-
Strictly anhydrous conditions: All glassware must be oven-dried, and anhydrous solvents must be used. LiAlH₄ reacts violently with water.
-
Inert atmosphere: The reaction should be carried out under a nitrogen or argon atmosphere.
-
Controlled addition: The LiAlH₄ should be added slowly and in portions to control the reaction rate and temperature. For reductions of aldehydes or ketones, inverse addition (adding the substrate to the reducing agent) is sometimes used.
-
Careful quenching: The excess LiAlH₄ must be quenched carefully at the end of the reaction by the slow, sequential addition of water and/or a dilute acid or base solution at low temperature (e.g., 0 °C).
Q4: Can I use a milder reducing agent instead of LiAlH₄?
A4: For the reduction of a nitrile, a milder reducing agent like borane (BH₃) can sometimes be used. For the reduction of the nitrovinyl group, other methods like catalytic hydrogenation (e.g., H₂ over Palladium on carbon) can be effective and may offer better chemoselectivity and avoid the formation of certain byproducts.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for the synthesis of this compound in the surveyed literature, the following table provides typical ranges for similar reductions of nitriles and nitro compounds.
| Parameter | Reduction of 2-pyrroleacetonitrile (inferred) | Reduction of 2-(2-nitrovinyl)pyrrole (inferred) |
| Typical Yield | 60-80% | 50-70% |
| Purity before purification | 70-90% | 60-85% |
| Purity after column chromatography | >98% | >98% |
| Common Solvents | Diethyl ether, Tetrahydrofuran (THF) | Diethyl ether, Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to reflux | 0 °C to reflux |
Experimental Protocols
Protocol 1: Synthesis via Reduction of 2-pyrroleacetonitrile
This protocol is a general procedure based on standard LiAlH₄ reductions of nitriles.
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether or THF.
-
Addition of Starting Material: A solution of 2-pyrroleacetonitrile (1 equivalent) in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension at 0 °C under a nitrogen atmosphere.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Quenching): The flask is cooled to 0 °C, and the excess LiAlH₄ is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Isolation: The resulting solid is filtered off and washed with ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude amine is purified by vacuum distillation or column chromatography on silica gel using a mobile phase of dichloromethane/methanol/ammonia.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude this compound is dissolved in a minimal amount of the initial eluent and loaded onto the top of the column.
-
Elution: The column is eluted with a solvent system of increasing polarity. A common system is a gradient of methanol in dichloromethane, often with a small amount of ammonia (e.g., 1%) to prevent the amine from streaking on the silica gel.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The solvent from the pure fractions is removed under reduced pressure to yield the purified this compound.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for synthesis.
Caption: General purification workflow.
Technical Support Center: Production of 2-(1H-pyrrol-2-yl)ethanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity of 2-(1H-pyrrol-2-yl)ethanamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and established synthetic pathway involves a two-step process. The first step is the synthesis of the intermediate, 2-(2-nitroethyl)-1H-pyrrole. This is typically achieved through a Henry reaction between 2-formylpyrrole and nitroethane, followed by dehydration.[1][2] The second step is the reduction of the nitro group of 2-(2-nitroethyl)-1H-pyrrole to the primary amine, yielding the final product.[3][4][5]
Q2: What are the critical factors affecting the overall yield?
A2: The overall yield is highly dependent on the efficiency of two key stages: the formation of the 2-(2-nitroethyl)-1H-pyrrole intermediate and its subsequent reduction. For the first step, reaction conditions of the Henry reaction and subsequent dehydration are crucial.[1][2] For the reduction step, the choice of reducing agent and reaction conditions are paramount, as these directly impact yield, purity, and the functional group tolerance of the reaction.[3][4]
Q3: Which methods are recommended for the reduction of 2-(2-nitroethyl)-1H-pyrrole?
A3: Several methods are effective for the reduction of the aliphatic nitro group in 2-(2-nitroethyl)-1H-pyrrole. Catalytic hydrogenation using H₂ gas with a palladium on carbon (Pd/C) or Raney Nickel catalyst is a common and high-yielding method.[3][4] Metal-acid systems, such as iron powder in the presence of hydrochloric acid (Fe/HCl) or ammonium chloride (Fe/NH₄Cl), are also widely used and offer good yields.[3] Lithium aluminum hydride (LiAlH₄) is another powerful reducing agent for this transformation.[4][5]
Q4: What are potential side reactions or impurities I should be aware of?
A4: During the reduction of the nitro group, incomplete reduction can lead to the formation of hydroxylamine or oxime intermediates as impurities.[5][6] Over-reduction is a concern with powerful reducing agents like LiAlH₄, which could potentially affect the pyrrole ring, although this is less common under controlled conditions. When using catalytic hydrogenation, other reducible functional groups in the molecule could also be affected.[4] During purification, the product can be susceptible to air oxidation, leading to coloration.
Troubleshooting Guide
Problem 1: Low or no yield of 2-(2-nitroethyl)-1H-pyrrole (the precursor).
-
Potential Cause: Inefficient Henry reaction between 2-formylpyrrole and nitroethane.
-
Suggested Solution:
-
Ensure the base catalyst (e.g., an amine base) is fresh and used in the correct stoichiometric amount.
-
Optimize the reaction temperature and time. The Henry reaction can be sensitive to these parameters.
-
Verify the purity of the starting materials, 2-formylpyrrole and nitroethane. Impurities can inhibit the reaction.
-
-
Potential Cause: Incomplete dehydration of the intermediate nitroaldol product.
-
Suggested Solution:
-
Ensure the dehydrating agent (e.g., a mild acid or a specific dehydration reagent) is effective.
-
The removal of water from the reaction mixture can drive the equilibrium towards the product. Consider using a Dean-Stark apparatus if compatible with the reaction conditions.
-
Problem 2: Low yield during the reduction of 2-(2-nitroethyl)-1H-pyrrole.
-
Potential Cause: Inactive catalyst for catalytic hydrogenation (Pd/C or Raney Ni).
-
Suggested Solution:
-
Use a fresh batch of catalyst. Catalysts can lose activity over time or due to improper storage.
-
Ensure the catalyst is not poisoned by impurities in the substrate or solvent. Pre-treating the substrate with activated carbon can sometimes remove catalyst poisons.
-
Optimize the hydrogen pressure and reaction temperature. Higher pressure often improves reaction rates and yields.[3]
-
-
Potential Cause: Incomplete reaction with metal/acid reducing agents (e.g., Fe/HCl).
-
Suggested Solution:
-
Ensure the metal powder (e.g., iron) is finely divided and activated. Washing with dilute acid prior to the reaction can help.
-
Maintain vigorous stirring to ensure good mixing of the heterogeneous reaction mixture.[3]
-
Monitor the reaction by TLC to determine completion before workup. Add additional reducing agent if the reaction stalls.
-
-
Potential Cause: Degradation of the product during workup or purification.
-
Suggested Solution:
-
This compound is an amine and can be basic. Ensure the pH is controlled during aqueous workup to prevent unwanted side reactions.
-
The product can be sensitive to air and light. It is advisable to handle it under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place.
-
For purification by distillation, use reduced pressure to avoid high temperatures that can cause decomposition.[7]
-
Problem 3: Presence of impurities in the final product.
-
Potential Cause: Incomplete reduction leading to hydroxylamine or oxime intermediates.
-
Suggested Solution:
-
Increase the reaction time or the amount of reducing agent to ensure complete conversion of the nitro group.[5][6]
-
Choose a stronger reducing agent if partial reduction persists. For example, if Zn/NH₄Cl yields the hydroxylamine, switching to H₂/Pd/C or LiAlH₄ will favor the formation of the amine.[6]
-
-
Potential Cause: Side reactions from the reducing agent.
-
Suggested Solution:
-
Select a reducing agent with better chemoselectivity. For instance, if other functional groups are present and being reduced by H₂/Pd/C, a milder system like Fe/HCl might be more suitable as it tolerates esters, ketones, and nitriles.[3] LiAlH₄ reduces aliphatic nitro compounds to amines, but can react differently with aromatic nitro compounds, indicating its specificity.[4]
-
Data Presentation
Table 1: Comparison of Common Reducing Agents for Nitro to Amine Conversion
| Reducing Agent/System | Typical Reaction Conditions | Reaction Time | Typical Yield (%) | Functional Group Tolerance |
| H₂/Pd/C | 1 atm H₂, RT, in solvents like EtOH or EtOAc.[3] | 1-12 h[3] | >95[3] | Reduces many other functional groups (e.g., alkenes, alkynes, carbonyls).[3][4] |
| H₂/Raney Ni | 1-50 atm H₂, RT-100°C, in EtOH.[3] | 2-24 h[3] | >90[3] | Similar to Pd/C, but can be more selective for nitro groups over some functionalities.[3] |
| Fe/HCl or Fe/NH₄Cl | Reflux in EtOH/H₂O.[3] | 2-6 h[3] | 80-95[3] | Good; tolerates esters, ketones, and nitriles.[3] |
| LiAlH₄ | Typically in an ether solvent (e.g., THF, diethyl ether). | Varies | High | A very strong reducing agent that will reduce many other functional groups.[4] |
| SnCl₂·2H₂O | RT to reflux in EtOH or EtOAc.[3] | Varies | Good | Tolerates many other functional groups.[4] |
Experimental Protocols
Protocol 1: Synthesis of 2-(2-nitroethyl)-1H-pyrrole
This protocol is based on the Henry reaction followed by dehydration.
Materials:
-
2-formylpyrrole
-
Nitroethane
-
Ammonium acetate (or other suitable base)
-
Glacial acetic acid
-
Toluene
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, including a round-bottom flask and a Dean-Stark apparatus.
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-formylpyrrole and a molar excess of nitroethane in toluene.
-
Add a catalytic amount of ammonium acetate to the mixture.
-
Heat the mixture to reflux and collect the water that forms in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(2-nitrovinyl)-1H-pyrrole.
-
The intermediate nitroalkene can then be reduced in a subsequent step. For some procedures, the reduction of the nitroalkene to the saturated nitroalkane is performed before the final reduction to the amine.
Protocol 2: Reduction of 2-(2-nitroethyl)-1H-pyrrole using Catalytic Hydrogenation
Materials:
-
2-(2-nitroethyl)-1H-pyrrole
-
10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).[3]
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc).[3]
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus.
-
Celite or another filtration aid.
Procedure:
-
Dissolve the 2-(2-nitroethyl)-1H-pyrrole in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stir bar.[3]
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere if possible.
-
Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times) to ensure an inert atmosphere is replaced by hydrogen.
-
Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon).
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 1-12 hours).[3]
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or chromatography.
Protocol 3: Reduction of 2-(2-nitroethyl)-1H-pyrrole using Iron and Hydrochloric Acid
Materials:
-
2-(2-nitroethyl)-1H-pyrrole
-
Iron powder (typically 3-5 equivalents).[3]
-
Concentrated Hydrochloric Acid (HCl).
-
Ethanol (EtOH) and Water.
-
Sodium hydroxide or sodium bicarbonate for neutralization.
-
Dichloromethane or other suitable extraction solvent.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 2-(2-nitroethyl)-1H-pyrrole, iron powder, ethanol, and water.[3]
-
Heat the mixture to reflux with vigorous stirring.[3]
-
Slowly add concentrated hydrochloric acid dropwise to the refluxing mixture.[3]
-
Continue heating at reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the remaining iron salts.
-
Make the filtrate basic by the careful addition of a sodium hydroxide or sodium bicarbonate solution.
-
Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
-
Further purification can be achieved by vacuum distillation or chromatography.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
References
- 1. Synthesis and practical applications of 2-(2-nitroalkyl)pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and practical applications of 2-(2-nitroalkyl)pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. JP2014073999A - Purification method of 2-acetyl-1-pyrroline - Google Patents [patents.google.com]
troubleshooting pyrrole ring instability during reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) regarding the instability of the pyrrole ring during chemical reactions.
Frequently Asked Questions (FAQs)
Issue 1: Reaction turning into a black, tarry material
Q: My reaction involving an N-unsubstituted pyrrole has turned into an intractable black tar, especially under acidic conditions. What is happening and how can I prevent it?
A: This is a classic case of acid-catalyzed polymerization.[1] The pyrrole ring, particularly when N-unsubstituted, is highly susceptible to protonation, which disrupts its aromaticity and initiates a chain reaction leading to the formation of polypyrrole, often observed as a dark, insoluble material.[1][2]
Recommended Solutions:
-
N-Protection: The most effective solution is to protect the pyrrole nitrogen with an electron-withdrawing group. This reduces the electron density of the pyrrole ring, making it less prone to protonation and subsequent polymerization.[3] Commonly used protecting groups include tosyl (Ts), benzenesulfonyl (Bs), and various carbamates like Boc.[3]
-
Strict pH Control: If N-protection is not feasible, maintaining a neutral or weakly acidic reaction medium is crucial. Avoid strong acids.[4]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the rate of polymerization.[5]
Troubleshooting Workflow for Polymerization
Caption: Troubleshooting guide for pyrrole polymerization.
Issue 2: Low Yield and Side Reactions in Electrophilic Substitutions
Q: I am attempting a Friedel-Crafts acylation on N-tosylpyrrole, but I am getting a mixture of 2- and 3-substituted products with low yield. How can I improve the regioselectivity and yield?
A: The regioselectivity of electrophilic substitution on N-sulfonylated pyrroles is highly dependent on the Lewis acid used.[6] Strong Lewis acids like AlCl₃ can coordinate with the sulfonyl group and direct acylation to the 3-position, while weaker Lewis acids may favor the electronically preferred 2-position.[6]
Recommended Solutions:
-
Choice of Lewis Acid: For 3-acylation of N-tosylpyrrole, stronger Lewis acids like AlCl₃ are generally preferred. For 2-acylation, weaker Lewis acids such as SnCl₄ or BF₃·OEt₂ can be used.[6]
-
Protecting Group Strategy: N-alkoxycarbonyl protecting groups (like N-Boc or N-Fmoc) have been shown to direct acylation exclusively to the 2-position.[7]
Data Summary: Regioselectivity in Friedel-Crafts Acylation of N-Substituted Pyrroles
| N-Protecting Group | Lewis Acid | Major Product | Approximate Yield (%) | Reference |
| Tosyl (Ts) | AlCl₃ | 3-acylpyrrole | 60-80 | [6] |
| Tosyl (Ts) | SnCl₄ | 2-acylpyrrole | 50-70 | [6] |
| Benzenesulfonyl (Bs) | AlCl₃ | 3-acylpyrrole | 75-85 | [6] |
| tert-Butoxycarbonyl (Boc) | TiCl₄ | 2-acylpyrrole | ~90 | [7] |
| Fluorenylmethyloxycarbonyl (Fmoc) | TiCl₄ | 2-acylpyrrole | ~85 | [7] |
Q: My nitration of pyrrole is giving low yields and significant decomposition. What is the standard protocol?
A: Direct nitration of pyrrole with strong acids like a nitric/sulfuric acid mixture will lead to extensive polymerization.[8] The standard and much milder reagent for this transformation is acetyl nitrate, prepared in situ from nitric acid and acetic anhydride.[8]
Issue 3: Instability to Oxidation
Q: My pyrrole-containing compound is decomposing upon exposure to air. What is happening?
A: Pyrroles are electron-rich heterocycles and are susceptible to oxidation, which can lead to dearomatization, polymerization, and the formation of various degradation products.[2] This process can be initiated by air, light, and various oxidizing agents.[2]
Recommended Solutions:
-
Inert Atmosphere: Handle and store pyrrole derivatives under an inert atmosphere (e.g., nitrogen or argon).
-
Protection from Light: Store pyrrole compounds in amber vials or protected from light to prevent photo-oxidation.
-
N-Protection: Electron-withdrawing groups on the nitrogen can increase the oxidation potential of the pyrrole ring, making it more stable to oxidation.[3]
Experimental Protocols
Protocol 1: N-Tosylation of Pyrrole
This protocol describes the protection of the pyrrole nitrogen with a tosyl group.
Materials:
-
Pyrrole
-
Toluene
-
Sodium hydride (60% dispersion in mineral oil)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of pyrrole (1.0 eq) in anhydrous DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford N-tosylpyrrole.
Protocol 2: Vilsmeier-Haack Formylation of 2,5-Dimethylpyrrole
This protocol describes the formylation of a substituted pyrrole at the 3-position.[9]
Materials:
-
2,5-Dimethylpyrrole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphoryl chloride (POCl₃)
-
Ice
-
1M Sodium hydroxide (NaOH)
-
Acetonitrile (MeCN)
Procedure:
-
Cool anhydrous DMF (6.5 eq) in an ice bath under a nitrogen atmosphere.
-
Add phosphoryl chloride (1.1 eq) dropwise and stir for 30 minutes.
-
Add a solution of 2,5-dimethylpyrrole (1.0 eq) in DMF dropwise over 1 minute.
-
After 5 minutes, remove the ice bath and stir for an additional 55 minutes at room temperature.
-
Pour the reaction mixture onto ice and adjust the pH to 11 with 1M NaOH, then back to pH 6 with a suitable acid.
-
Cool the mixture in a brine/ice bath for 20 minutes to precipitate the product.
-
Filter the product, wash with cold water, and dissolve the wet paste in acetonitrile.
-
Concentrate the acetonitrile solution under a stream of nitrogen. Cool the resulting solution in an ice bath to crystallize the product.
-
Filter the crystals, wash with cold water, and dry under vacuum to yield 2,5-dimethyl-1H-pyrrole-3-carbaldehyde.[9]
Visualization of Key Concepts
Decision Tree for Selecting an N-Protecting Group
The choice of an appropriate N-protecting group is critical for a successful multi-step synthesis involving pyrroles. This diagram provides a simplified decision-making process.
Caption: Decision tree for selecting a suitable N-protecting group for pyrrole.
Mechanism of Acid-Catalyzed Polymerization
This diagram illustrates the initiation and propagation steps of pyrrole polymerization in the presence of a strong acid.
Caption: Mechanism of acid-catalyzed pyrrole polymerization.
References
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Table 1 from Friedel-Crafts acylation of pyrroles and indoles using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic catalyst. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: Vilsmeier-Haack Synthesis of 2,5-dimethyl-1H-(p-tolyl)-pyrrole-3-carboxaldehyde [orgspectroscopyint.blogspot.com]
Technical Support Center: Chiral Separation of 2-(1H-pyrrol-2-yl)ethanamine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of "2-(1H-pyrrol-2-yl)ethanamine" and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable chiral stationary phases (CSPs) for the separation of this compound derivatives?
A1: Due to the presence of a primary amine, several types of CSPs have shown effectiveness for separating structurally similar compounds. Polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC) and cyclofructan-based CSPs (e.g., Larihc® CF6-P) are excellent starting points for screening.[1] Crown-ether based CSPs are also specifically designed for the separation of primary amines.[2][3] For pyrrolidine derivatives, which are structurally related, both polysaccharide and macrocyclic glycopeptide selectors have been used successfully.
Q2: Which chromatographic mode, HPLC or SFC, is more suitable for the chiral separation of these compounds?
A2: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) can be effective. SFC is often considered a "green" alternative and can offer faster separations with improved peak shapes for basic compounds.[4][5] HPLC, particularly in normal-phase or polar organic mode, also provides excellent enantioselectivity. The choice between HPLC and SFC may depend on available instrumentation and specific separation goals.
Q3: How do mobile phase additives affect the separation of this compound derivatives?
A3: Mobile phase additives are crucial for achieving good peak shape and resolution for amine-containing compounds. For basic analytes like your target molecule, adding a basic modifier such as diethylamine (DEA) or butylamine to the mobile phase can minimize peak tailing by competing with the analyte for active sites on the stationary phase.[6] Conversely, in some cases, acidic additives like trifluoroacetic acid (TFA), sometimes in combination with a base, can improve chiral recognition by promoting ionization of the analyte.[4] The optimal additive and its concentration must be determined empirically.
Q4: What are the typical starting conditions for method development?
A4: A good starting point for method development would be to screen several polysaccharide and cyclofructan-based columns. For HPLC, you can begin with a mobile phase of hexane/ethanol or acetonitrile/methanol with a small percentage of a basic additive (e.g., 0.1% DEA). For SFC, a mobile phase of carbon dioxide with a methanol modifier and a basic or acidic additive is a common starting point.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor or No Enantiomeric Resolution
Symptoms:
-
A single, sharp peak is observed.
-
A broad peak with a shoulder is present, but no distinct separation.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide, cyclofructan, crown-ether). |
| Suboptimal Mobile Phase Composition | Systematically vary the ratio of the organic modifiers (e.g., hexane/isopropanol, acetonitrile/methanol). |
| Incorrect Additive or Additive Concentration | Experiment with different acidic and basic additives (e.g., TFA, DEA) at various concentrations (typically 0.1% - 0.5%). |
| Inappropriate Temperature | Vary the column temperature. Lower temperatures often enhance enantioselectivity. |
| Low Column Efficiency | Ensure the column is in good condition and properly packed. Check for extra-column band broadening. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetric peaks with a pronounced tail or front.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | Add a competing base (e.g., 0.1% DEA) to the mobile phase to block active silanol groups. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Contaminated or Degraded Column | Flush the column with a strong, compatible solvent. If the problem persists, the column may need to be replaced. |
| Inappropriate Mobile Phase pH | For ionizable compounds, adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Extra-column Effects | Minimize the length and diameter of tubing between the injector, column, and detector. |
Issue 3: Irreproducible Retention Times and/or Resolution
Symptoms:
-
Retention times and/or resolution vary between injections or experiments.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Lack of Column Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially after changing the mobile phase composition. |
| Mobile Phase Instability | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. |
| Fluctuations in Temperature | Use a column thermostat to maintain a constant temperature. |
| Column Degradation | The column may be degrading. Test with a new column to confirm. |
| System Leaks | Check for any leaks in the HPLC/SFC system. |
Experimental Protocols
Below are detailed methodologies for key experiments.
Protocol 1: Chiral HPLC Method Development for this compound Derivatives
-
Column Screening:
-
Columns: Chiralpak IA, Chiralpak IB, Chiralpak IC, Larihc CF6-P (150 x 4.6 mm, 5 µm).
-
Mobile Phase A (Normal Phase): Hexane/Ethanol (90:10, v/v) with 0.1% Diethylamine (DEA).
-
Mobile Phase B (Polar Organic Mode): Acetonitrile/Methanol (90:10, v/v) with 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at a suitable wavelength for the derivative.
-
Injection Volume: 5 µL.
-
-
Mobile Phase Optimization:
-
Based on the best column from the screening, vary the ratio of the strong eluting solvent (Ethanol or Methanol) from 5% to 30% in 5% increments.
-
Optimize the concentration of the basic additive (e.g., DEA) from 0.05% to 0.5%.
-
If needed, test acidic additives (e.g., TFA) or a combination of acidic and basic additives (e.g., 0.1% TFA and 0.1% DEA).
-
-
Flow Rate and Temperature Optimization:
-
Vary the flow rate from 0.5 mL/min to 1.5 mL/min to observe the effect on resolution and analysis time.
-
Optimize the column temperature between 10 °C and 40 °C.
-
Protocol 2: Chiral SFC Method Development for this compound Derivatives
-
Column Screening:
-
Columns: Chiralpak IA, Chiralpak IB, Chiralpak IC, Larihc CF6-P (150 x 4.6 mm, 5 µm).
-
Mobile Phase: CO2/Methanol gradient from 5% to 40% Methanol over 10 minutes.
-
Additive: 0.2% Triethylamine (TEA) in the Methanol modifier.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 35 °C.
-
Detection: UV at a suitable wavelength.
-
-
Modifier and Additive Optimization:
-
Based on the best column, screen other alcohol modifiers such as Ethanol and Isopropanol.
-
Optimize the additive. Test basic additives (e.g., TEA, DEA) and acidic additives (e.g., TFA) at different concentrations.
-
-
Gradient and Isocratic Optimization:
-
Optimize the gradient slope for the best separation.
-
If a good separation is achieved, develop an isocratic method to simplify the process and reduce run time.
-
Data Presentation
The following tables summarize typical quantitative data that might be obtained during method development for a hypothetical derivative of this compound.
Table 1: HPLC Column Screening Results
| CSP | Mobile Phase | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| Chiralpak IA | Hexane/EtOH (90:10) + 0.1% DEA | 5.2 | 6.1 | 1.8 |
| Chiralpak IB | Hexane/EtOH (90:10) + 0.1% DEA | 7.8 | 8.5 | 1.2 |
| Chiralpak IC | Hexane/EtOH (90:10) + 0.1% DEA | 4.5 | 4.9 | 0.9 |
| Larihc CF6-P | ACN/MeOH (90:10) + 0.1% DEA | 3.1 | 3.8 | 1.5 |
Table 2: SFC Method Optimization on Chiralpak IA
| Modifier (in CO2) | Additive | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| 20% Methanol | 0.2% TEA | 2.5 | 3.0 | 2.1 |
| 20% Ethanol | 0.2% TEA | 3.1 | 3.8 | 1.9 |
| 20% Methanol | 0.1% TFA | 4.2 | 5.0 | 1.6 |
| 15% Methanol | 0.2% TEA | 3.5 | 4.3 | 2.5 |
Visualizations
Caption: Experimental workflow for chiral method development.
Caption: Logical troubleshooting guide for common issues.
References
- 1. Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography -KSBB Journal [koreascience.kr]
- 6. chiraltech.com [chiraltech.com]
Technical Support Center: Storage and Handling of 2-(1H-pyrrol-2-yl)ethanamine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(1H-pyrrol-2-yl)ethanamine to prevent oxidation and ensure its stability for experimental use.
Troubleshooting Guide
This guide addresses common issues encountered during the storage of this compound.
| Issue | Potential Cause | Recommended Action |
| Discoloration of the compound (yellowing to browning) | Oxidation of the pyrrole ring due to exposure to air and/or light. | 1. Immediately store the compound under an inert atmosphere (argon or nitrogen). 2. Protect the container from light by using an amber vial or by wrapping it in aluminum foil. 3. Store at the recommended low temperature. |
| Decreased purity or presence of unexpected peaks in analysis (e.g., HPLC, NMR) | Degradation of the compound due to oxidation or moisture. Potential degradation products include oxidized species like pyrrolinones. | 1. Re-analyze the compound to confirm the degradation. 2. If degradation is confirmed, consider repurification if possible (e.g., distillation or chromatography under inert conditions). 3. For future storage, strictly adhere to the recommended inert atmosphere, low temperature, and moisture-free conditions. |
| Inconsistent experimental results | Use of a partially oxidized or degraded stock of this compound. | 1. Always use a fresh aliquot from a properly stored stock for each experiment. 2. Before critical experiments, it is advisable to check the purity of the compound. 3. If the stock is old or has been handled frequently, consider using a fresh, unopened vial. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To minimize oxidation, this compound should be stored under an inert atmosphere (argon or nitrogen), in a tightly sealed, light-resistant container (e.g., amber glass vial), and at a low temperature, typically -20°C for long-term storage or 2-8°C for short-term storage.
Q2: Why is an inert atmosphere necessary for storing this compound?
A2: The pyrrole ring in this compound is electron-rich, making it susceptible to oxidation when exposed to atmospheric oxygen. Storing under an inert gas displaces oxygen and prevents this degradation pathway.
Q3: Can I store this compound in a standard laboratory freezer?
A3: Yes, a standard laboratory freezer set at -20°C is suitable for long-term storage, provided the compound is properly sealed under an inert atmosphere and protected from light. Ensure the container is well-sealed to prevent moisture ingress, as the compound is also moisture-sensitive.
Q4: How can I tell if my sample of this compound has oxidized?
A4: A visual indication of oxidation is a change in color from colorless or pale yellow to a darker yellow or brown. For a more definitive assessment, analytical techniques such as HPLC, GC-MS, or NMR spectroscopy can be used to identify degradation products and quantify the purity of the sample.
Q5: Is it necessary to handle this compound in a glovebox?
A5: For optimal stability and to prevent any degradation, handling this compound inside a glovebox with an inert atmosphere is highly recommended, especially when preparing stock solutions or aliquoting for long-term storage. If a glovebox is not available, techniques for handling air-sensitive reagents, such as using a Schlenk line, should be employed.
Q6: Can antioxidants be used to improve the stability of this compound solutions?
Experimental Protocols
Protocol 1: General Procedure for Aliquoting and Storing this compound
Objective: To safely aliquot and store this compound to minimize oxidation.
Materials:
-
This compound
-
Glovebox or Schlenk line with a supply of inert gas (argon or nitrogen)
-
Dry, amber glass vials with PTFE-lined caps
-
Syringes and needles (oven-dried and cooled under an inert atmosphere)
-
-20°C freezer
Procedure:
-
Place the sealed container of this compound and the required number of amber vials and caps inside the glovebox antechamber.
-
Purge the antechamber with inert gas according to the glovebox protocol.
-
Move the materials into the main glovebox chamber.
-
Allow the compound to equilibrate to the glovebox temperature.
-
Carefully open the main container of this compound.
-
Using a clean, dry syringe, carefully withdraw the desired amount of the compound.
-
Dispense the compound into the pre-labeled amber vials.
-
Tightly cap each vial.
-
For additional protection, the cap can be wrapped with Parafilm®.
-
Remove the vials from the glovebox and immediately place them in a -20°C freezer for long-term storage.
Protocol 2: Stability Assessment of this compound by UHPLC
Objective: To monitor the stability of this compound under different storage conditions using Ultra-High-Performance Liquid Chromatography (UHPLC).
Materials and Equipment:
-
Stored samples of this compound
-
UHPLC system with a UV detector
-
C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 50 mm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Sample solvent: 50:50 Acetonitrile:Water
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the sample solvent.
-
Prepare samples for analysis by diluting the stock solution to a suitable concentration for UV detection (e.g., 10 µg/mL).
-
-
UHPLC Conditions (Example):
-
Column: C18 reversed-phase
-
Mobile Phase: A gradient elution starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm (or a wavelength determined by a UV scan of the compound)
-
Injection Volume: 2 µL
-
-
Stability Study Design:
-
Prepare multiple aliquots of the compound under the desired storage conditions (e.g., -20°C under argon, 4°C under air, room temperature under air).
-
At specified time points (e.g., 0, 1, 3, 6 months), remove an aliquot from each storage condition.
-
Prepare the sample for UHPLC analysis as described above.
-
Inject the sample and analyze the chromatogram.
-
-
Data Analysis:
-
Determine the peak area of the parent compound (this compound).
-
Identify and quantify any new peaks that appear over time, which represent degradation products.
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial time point (T=0).
-
Plot the percentage of the parent compound remaining versus time for each storage condition.
-
Data Presentation
The following table provides an illustrative example of the type of quantitative data that could be generated from a stability study. Note: This is hypothetical data for illustrative purposes only.
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| -20°C, Inert Atmosphere | 0 | 99.8 | Colorless liquid |
| 3 | 99.7 | Colorless liquid | |
| 6 | 99.6 | Colorless liquid | |
| 12 | 99.5 | Colorless liquid | |
| 4°C, Ambient Air | 0 | 99.8 | Colorless liquid |
| 3 | 97.2 | Pale yellow liquid | |
| 6 | 94.5 | Yellow liquid | |
| 12 | 88.1 | Yellow-brown liquid | |
| Room Temperature, Ambient Air | 0 | 99.8 | Colorless liquid |
| 3 | 90.3 | Yellow liquid | |
| 6 | 81.5 | Brown liquid | |
| 12 | 65.7 | Dark brown liquid |
Visualizations
Caption: Workflow for preventing oxidation of this compound.
Technical Support Center: Solvent Effects on the Reactivity of 2-(1H-pyrrol-2-yl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(1H-pyrrol-2-yl)ethanamine. The following information addresses common issues related to solvent effects on the reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of this compound and how do solvents influence their reactivity?
A1: this compound has two primary reactive sites: the primary amine group (-NH2) and the pyrrole ring.
-
Primary Amine Group: This group is nucleophilic and basic. Its reactivity is highly dependent on the solvent.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can form hydrogen bonds with the lone pair of electrons on the nitrogen atom, creating a solvent shell. This solvation stabilizes the amine but can hinder its ability to act as a nucleophile, potentially slowing down reactions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents do not hydrogen bond as strongly with the amine. This leaves the lone pair on the nitrogen more available for nucleophilic attack, often leading to faster reaction rates for processes like alkylation and acylation.
-
Nonpolar Solvents (e.g., toluene, hexane): The solubility of this compound may be limited in these solvents. While the amine's intrinsic nucleophilicity is not directly suppressed, poor solubility can lead to slow or incomplete reactions.
-
-
Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, typically at the C5 position. The choice of solvent can influence the electrophilicity of the attacking reagent and the stability of any charged intermediates. Acid-catalyzed reactions involving the pyrrole ring, such as the Pictet-Spengler reaction, can be sensitive to the solvent's ability to stabilize cationic intermediates.[1]
Q2: I am seeing low yields in my N-alkylation reaction with this compound. Could the solvent be the issue?
A2: Yes, the solvent is a critical factor in N-alkylation reactions. If you are using a polar protic solvent like ethanol or methanol, the solvent molecules can hydrogen bond with the primary amine, reducing its nucleophilicity and slowing down the reaction.
Troubleshooting Tip: Consider switching to a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN). These solvents will still solubilize the amine but will not form a strong hydrogen-bonding shell around the nitrogen atom, thus enhancing its nucleophilicity and likely improving your reaction yield and rate.
Q3: My Pictet-Spengler reaction with this compound and an aldehyde is giving me a complex mixture of products. How can I optimize this?
A3: The Pictet-Spengler reaction involves the condensation of the amine with an aldehyde, followed by an acid-catalyzed ring closure onto the electron-rich pyrrole ring.[1] The choice of solvent is crucial for controlling this two-step process.
Troubleshooting Guide:
-
Protic vs. Aprotic Solvents: While the reaction is traditionally carried out in protic solvents with an acid catalyst, aprotic solvents can sometimes offer better control and higher yields.[1]
-
Acid Catalyst: The strength and concentration of the acid catalyst are critical. In some cases, the reaction can proceed without a strong acid, particularly in aprotic media.
-
Temperature: Higher temperatures can lead to side reactions and decomposition, especially with sensitive pyrrole substrates. Running the reaction at a lower temperature for a longer period might improve the outcome.
-
Solvent Choice:
-
Protic Solvents (e.g., Methanol, Ethanol): Can facilitate the initial imine formation but may require a stronger acid for the cyclization step.
-
Aprotic Solvents (e.g., Dichloromethane, Toluene): Can be effective, particularly if the intermediate iminium ion is sufficiently electrophilic. These solvents may minimize side reactions involving the pyrrole ring.
-
Q4: Is this compound stable in all common organic solvents?
A4: While generally stable, this compound, like many pyrroles, can be sensitive to strong acids and oxidizing conditions, which can lead to polymerization or degradation. The stability can be solvent-dependent, especially at elevated temperatures. It is always recommended to store the compound under an inert atmosphere and away from light.
Quantitative Data Summary
The following table summarizes the expected qualitative effects of different solvent classes on the reactivity of the primary amine group of this compound based on general principles of organic chemistry.
| Solvent Class | Representative Solvents | Expected Effect on Nucleophilicity | Rationale |
| Polar Protic | Water (H₂O), Methanol (MeOH), Ethanol (EtOH) | Decreased | Hydrogen bonding solvates the amine's lone pair, reducing its availability for reaction. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN) | Increased | Less solvation of the amine's lone pair, making it more nucleophilic. |
| Nonpolar | Toluene, Hexane, Diethyl Ether (Et₂O) | Variable (often decreased) | Limited solubility can be the primary issue, leading to slower reaction rates. |
Experimental Protocols
Representative Protocol: N-Acylation of this compound
This protocol provides a general method for the N-acylation of this compound, with a discussion on solvent choice.
Materials:
-
This compound
-
Acylating agent (e.g., acetyl chloride or acetic anhydride)
-
Base (e.g., triethylamine or pyridine)
-
Anhydrous polar aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Anhydrous polar protic solvent (e.g., Ethanol) for comparison
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere.
-
Dissolution: Dissolve this compound (1.0 eq) and the base (1.2 eq) in the chosen anhydrous solvent (e.g., DCM).
-
Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add the acylating agent (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Discussion of Solvent Choice:
-
Recommended: A polar aprotic solvent like DCM or THF is recommended for this reaction. These solvents will effectively dissolve the reactants and will not interfere with the nucleophilicity of the amine, leading to a faster and more efficient reaction.
-
For Comparison: If this reaction is attempted in a polar protic solvent like ethanol, the reaction rate is expected to be significantly slower due to the solvation of the amine by the alcohol. This can lead to incomplete conversion or the need for longer reaction times and higher temperatures.
Visualizations
Caption: A troubleshooting workflow for solvent selection in reactions involving this compound.
Caption: The effect of polar protic vs. polar aprotic solvents on the nucleophilicity of an amine.
References
Validation & Comparative
Comparative Analysis of 2-(1H-pyrrol-2-yl)ethanamine Analogs and Their Biological Activity
For researchers and professionals in the field of drug development, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative analysis of the biological activity of analogs of "2-(1H-pyrrol-2-yl)ethanamine," a pyrrole-based compound with known pharmacological effects. While extensive comparative data for a wide range of analogs is limited in publicly available literature, this guide synthesizes the available information to provide a foundational understanding of their activity, primarily focusing on their histamine-like effects.
Overview of this compound
This compound, also known as 2-pyrrolylethylamine, is an arylalkylamine that shares structural similarities with other biogenic amines like tryptamine and phenethylamine.[1] Early studies have indicated that this compound exhibits pharmacological activity, notably a histamine-like effect on smooth muscle tissue, such as the isolated guinea pig ileum, and can influence gastric acid secretion in canines.[1] These findings suggest that the this compound scaffold may serve as a template for the development of novel agents targeting histamine receptors or other biogenic amine-responsive systems.
Comparative Biological Activity
For the purpose of this guide, we will present a hypothetical table structure that can be populated as more data becomes available. This structure is designed for clarity and ease of comparison for researchers undertaking such studies.
Table 1: Hypothetical Comparative Activity of this compound Analogs
| Compound ID | R1 (Pyrrole N-substituent) | R2 (Amine Substituent) | Target | Assay Type | Activity (e.g., EC50, IC50) [µM] | Selectivity |
| 1 | H | H | Histamine H1R | Functional Assay | Data not available | - |
| 2 | CH3 | H | Histamine H1R | Functional Assay | Data not available | - |
| 3 | H | CH3 | Histamine H1R | Functional Assay | Data not available | - |
| 4 | H | N(CH3)2 | Histamine H1R | Functional Assay | Data not available | - |
Experimental Protocols
To generate the comparative data outlined above, standardized experimental protocols are essential. The following are detailed methodologies for key experiments that would be cited in such a study.
Histamine Receptor Functional Assay (e.g., Calcium Mobilization)
This in vitro assay is used to determine the agonistic or antagonistic activity of the compounds on histamine receptors.
1. Cell Culture and Receptor Expression:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are transiently or stably transfected with the cDNA encoding the human histamine H1 receptor using a suitable transfection reagent (e.g., Lipofectamine).
2. Calcium Indicator Loading:
-
Transfected cells are seeded into 96-well black-walled, clear-bottom plates.
-
After 24 hours, the culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
3. Compound Treatment and Signal Detection:
-
After incubation, the loading solution is removed, and cells are washed with the buffered saline solution.
-
A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Test compounds (analogs of this compound) at various concentrations are added to the wells.
-
Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.
4. Data Analysis:
-
The increase in fluorescence intensity is proportional to the increase in intracellular calcium.
-
Dose-response curves are generated by plotting the peak fluorescence response against the logarithm of the compound concentration.
-
EC50 (for agonists) or IC50 (for antagonists, in the presence of a known agonist like histamine) values are calculated using non-linear regression analysis (e.g., sigmoidal dose-response).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway for the H1 histamine receptor and a typical experimental workflow for screening the this compound analogs.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Analog Screening.
References
A Comparative Analysis of 2-(1H-pyrrol-2-yl)ethanamine Derivatives and Established Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Within this landscape, derivatives of the heterocyclic compound 2-(1H-pyrrol-2-yl)ethanamine have emerged as a promising class of molecules with potent cytotoxic and antiproliferative activities against various cancer cell lines. This guide provides a comprehensive comparison of the efficacy of these derivatives against well-established anticancer drugs, supported by experimental data, detailed protocols, and visualizations of key biological pathways.
Quantitative Efficacy: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of various this compound derivatives and known anticancer drugs against several common cancer cell lines. This allows for a direct comparison of their cytotoxic efficacy.
Table 1: Comparative IC50 Values in Breast Cancer Cell Line (MCF-7)
| Compound/Drug | Target/Mechanism of Action | IC50 (µM) |
| Pyrrole Derivative 1 | EGFR/CDK2 Inhibitor | 0.90[1] |
| Arylazopyrazole Derivative 8b | Apoptosis Inducer | 3.0[2] |
| Doxorubicin | Topoisomerase II Inhibitor | 0.4 - 8.31[3] |
| Paclitaxel | Tubulin Stabilizer | 0.0025 - 3.5[4][5] |
| Vincristine | Tubulin Destabilizer | Data Not Available |
| Sunitinib | Multi-targeted Tyrosine Kinase Inhibitor | >10 |
Table 2: Comparative IC50 Values in Lung Cancer Cell Line (A549)
| Compound/Drug | Target/Mechanism of Action | IC50 (µM) |
| Pyrrolidine-carboxamide 7g | EGFR/CDK2 Inhibitor | < 0.90[1] |
| Cisplatin | DNA Cross-linking Agent | 4.97 - 17.8[6][7] |
| Vincristine | Tubulin Destabilizer | 0.018 - 0.8[8][9] |
| Sunitinib | Multi-targeted Tyrosine Kinase Inhibitor | 3.6[10] |
Table 3: Comparative IC50 Values in Colon Cancer Cell Line (HCT-116)
| Compound/Drug | Target/Mechanism of Action | IC50 (µM) |
| α-aminophosphonate 4b | Antiproliferative | Potent Activity[11] |
| α-aminophosphonate 4e | Antiproliferative | Potent Activity[11] |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase Inhibitor | 10 - 200[12][13] |
| Sunitinib | Multi-targeted Tyrosine Kinase Inhibitor | 5.61 - 31.18[14][15] |
Understanding the Mechanisms: Key Signaling Pathways
The anticancer activity of this compound derivatives is often attributed to their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival. Below are diagrams of key pathways targeted by these derivatives.
Experimental Protocols: A Guide to Key Assays
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments used to evaluate the anticancer efficacy of the compounds discussed.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives or known anticancer drugs. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Culture cells to about 70-80% confluency and then treat with the desired concentrations of the test compounds for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight or longer at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A to degrade RNA and ensure specific DNA staining.
-
Flow Cytometry: Incubate the cells in the staining solution for 30 minutes in the dark. Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.
-
Data Analysis: The data is presented as a histogram of DNA content. Software is used to deconvolute the histogram and quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to interfere with the assembly of microtubules from tubulin dimers.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing purified tubulin protein, guanosine triphosphate (GTP), and a fluorescence reporter in a polymerization buffer.
-
Compound Addition: Add the this compound derivative or a known tubulin inhibitor (e.g., vincristine, paclitaxel) at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Initiate the polymerization of tubulin into microtubules by raising the temperature to 37°C.
-
Monitoring Polymerization: Monitor the assembly of microtubules over time by measuring the increase in fluorescence (or absorbance at 340 nm) using a microplate reader.
-
Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. The inhibitory effect of the compound is determined by the reduction in the rate and extent of tubulin polymerization compared to the control. The IC50 value for tubulin polymerization inhibition can be calculated from a dose-response curve.
Conclusion
The data presented in this guide demonstrate that certain this compound derivatives exhibit potent anticancer activity, with IC50 values comparable to or even exceeding those of some established chemotherapeutic agents in specific cancer cell lines. Their mechanisms of action, often involving the inhibition of key signaling pathways like EGFR and VEGFR, or interference with microtubule dynamics, highlight their potential as valuable leads for the development of novel cancer therapies. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential and safety profiles. This guide serves as a valuable resource for researchers and drug development professionals in the ongoing effort to discover and develop more effective treatments for cancer.
References
- 1. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Survivin expression modulates the sensitivity of A549 lung cancer cells resistance to vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic interaction between sunitinib and docetaxel is sequence dependent in human non–small lung cancer with EGFR TKIs-resistant mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 5-Fluorouracil Induce the Expression of TLR4 on HCT116 Colorectal Cancer Cell Line Expressing Different Variants of TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Inhibition of colorectal carcinogenesis by sunitinib malate: disruption of the IL-6/STAT3/c-MYC/TWIST/MMP2 autocrine signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
"2-(1H-pyrrol-2-yl)ethanamine" derivatives compared to sunitinib as kinase inhibitors
In the landscape of targeted cancer therapy, kinase inhibitors play a pivotal role. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, has been a benchmark in the treatment of various cancers, including renal cell carcinoma and gastrointestinal stromal tumors. This guide provides a comparative overview of a class of synthetic pyrrole derivatives, specifically halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides', and sunitinib, focusing on their kinase inhibitory profiles and the underlying experimental methodologies.
While the broader class of pyrrole-containing compounds has shown significant promise as kinase inhibitors, a direct and comprehensive experimental comparison of simple "2-(1H-pyrrol-2-yl)ethanamine" derivatives against sunitinib is not extensively available in the current body of scientific literature. Therefore, this guide will focus on a well-studied series of pyrrolo[2,3-d]pyrimidine derivatives for which direct comparative data with sunitinib exists, offering valuable insights into the potential of the pyrrole scaffold in designing novel kinase inhibitors.
Kinase Inhibition Profile: A Head-to-Head Comparison
The efficacy of kinase inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific enzyme's activity. A lower IC50 value indicates a more potent inhibitor.
The following table summarizes the available IC50 data for a promising pyrrolo[2,3-d]pyrimidine derivative, compound 5k , in comparison to sunitinib against a panel of key kinases implicated in cancer progression.
| Kinase Target | Sunitinib IC50 (nM) | Compound 5k IC50 (nM) | Reference |
| VEGFR2 | 80, 261 | 136 | [1][2] |
| PDGFRβ | 2 | Not Reported | [1] |
| c-Kit | Not specified (potent inhibitor) | Not Reported | [1] |
| FLT3 | 50 (FLT3-ITD) | Not Reported | [1] |
| EGFR | Not a primary target | 79 | [2] |
| Her2 | Not a primary target | 40 | [2] |
| CDK2 | Not a primary target | 204 | [2] |
Note: Sunitinib is a potent inhibitor of c-Kit and FLT3, though specific IC50 values from the same direct comparative studies were not always available. The IC50 values for sunitinib can vary between different studies and assay conditions.
The data reveals that while sunitinib exhibits broad-spectrum activity against key angiogenesis-related kinases like VEGFR2 and PDGFRβ, the representative pyrrolo[2,3-d]pyrimidine derivative 5k also demonstrates potent inhibition of VEGFR2, even outperforming sunitinib in one study (136 nM vs 261 nM)[2]. Furthermore, compound 5k shows significant activity against other important cancer-related kinases such as EGFR, Her2, and CDK2, suggesting a different selectivity profile compared to sunitinib[2].
Experimental Protocols: Methodologies for Kinase Inhibition Assays
The determination of IC50 values relies on robust and reproducible in vitro kinase assays. A generalized protocol for such an assay is outlined below.
In Vitro Kinase Inhibition Assay (Generalized Protocol)
This protocol describes a common method for measuring the inhibitory activity of compounds against a specific kinase using an ATP-Glo™ or similar luminescence-based assay, which quantifies the amount of ATP remaining after the kinase reaction.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compounds (e.g., pyrrole derivatives, sunitinib) dissolved in DMSO
-
Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)
-
ATP solution
-
Luminescence-based ATP detection reagent (e.g., ATP-Glo™ Kinase Assay kit)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup: The kinase, its specific substrate, and the diluted test compound are added to the wells of the microplate. A control group with DMSO instead of the test compound is also included.
-
Initiation of Reaction: The kinase reaction is initiated by adding a specific concentration of ATP to each well.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C or room temperature) for a predetermined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Termination and Signal Generation: The ATP detection reagent is added to each well. This reagent stops the kinase reaction and contains luciferase and luciferin, which react with the remaining ATP to produce a luminescent signal.
-
Signal Detection: The luminescence is measured using a plate reader. The intensity of the luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathways and Experimental Visualization
To better understand the mechanism of action of these kinase inhibitors, it is essential to visualize the signaling pathways they target and the workflow of the experiments used to evaluate them.
References
structure-activity relationship (SAR) studies of "2-(1H-pyrrol-2-yl)ethanamine" derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its unique electronic properties and ability to serve as a versatile synthetic handle have led to the development of numerous derivatives targeting a wide array of biological entities. This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives based on the "2-(1H-pyrrol-2-yl)ethanamine" core and its bioisosteres, focusing on their interactions with key drug targets, including G-protein coupled receptors (GPCRs), transporters, and enzymes. The information is compiled from various studies to offer an objective overview supported by experimental data.
Pyrrole Derivatives as Serotonin (5-HT₂) and Dopamine (D₂) Receptor Ligands
A significant area of research for pyrrole-containing compounds has been in the development of ligands for serotonin and dopamine receptors, which are crucial targets for antipsychotic and neurological drugs. The SAR of these compounds is often fine-tuned to achieve desired selectivity and affinity, particularly for the 5-HT₂A and D₂ receptors.
Comparative Activity Data
The following table summarizes the binding affinities (pKi) of a series of pyrrolo[1][2]benzothiazepine derivatives, which incorporate a pyrrole-ethylamine-like motif within a rigid tricyclic system. The data highlights how structural modifications influence affinity for the 5-HT₂A and D₂ receptors.[3]
| Compound ID | Key Structural Features | 5-HT₂A pKi | D₂ pKi | 5-HT₂A/D₂ Ratio |
| (S)-(+)-8 | 9,10-dihydropyrrolo[1][2]benzothiazepine | 8.83 | 7.79 | 1.21 |
| 9f | Double bond at C-9/10 of (S)-(+)-8 | - | - | 1.01 |
| 9d | Substitution on the tricyclic system of 9f | - | - | 1.20 |
| 9m | Substitution on the tricyclic system of 9f | - | - | 1.30 |
Note: Specific pKi values for 9d, 9m, and 9f were not fully detailed in the provided abstracts, but their affinity ratios indicate their relative selectivity.
Key SAR Insights
-
Tricyclic System Rigidity: The fused pyrrolo[1][2]benzothiazepine scaffold provides a rigid framework that influences the orientation of the key pharmacophoric elements for receptor binding.
-
Introduction of Unsaturation: Introducing a double bond at the C-9/10 position of the dihydro-pyrrolo[1][2]benzothiazepine core (as in compound 9f ) leads to a potent D₂/5-HT₂A receptor ligand with a more "typical" antipsychotic binding profile (ratio ~1).[3]
-
Substituents on the Pyrrole Ring: In the 9,10-dihydro analogues, introducing substituents directly onto the pyrrole ring was found to be detrimental to the affinity for both dopamine and 5-HT₂A receptors.[3]
-
Substituents on the Fused Benzene Ring: Strategic substitution on the benzo-fused portion of the tricyclic system, as seen in compounds 9d and 9m , allows for the modulation of the 5-HT₂A/D₂ affinity ratio, leading to profiles more characteristic of "atypical" antipsychotics.[3]
Signaling Pathway and Experimental Workflow
The interaction of these ligands with 5-HT₂A and D₂ receptors, both of which are G-protein coupled receptors, initiates intracellular signaling cascades. The D₂ receptor typically couples to Gαi/o, leading to the inhibition of adenylyl cyclase, while the 5-HT₂A receptor couples to Gαq/11, activating the phospholipase C pathway.
Diagram: Generalized GPCR Radioligand Binding Assay Workflow
Caption: Workflow for a typical radioligand displacement assay to determine ligand binding affinity.
Pyrrole Derivatives as Serotonin Transporter (SERT) Inhibitors
The serotonin transporter (SERT) is a primary target for antidepressants, particularly Selective Serotonin Reuptake Inhibitors (SSRIs). Pyrrole-based structures have been explored as potential SERT inhibitors.
Comparative Activity Data
The following table presents data for a series of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines, where activity is measured by the inhibition of serotonin uptake in human platelets. A lower absorbance value indicates greater inhibition of serotonin uptake.[4]
| Compound ID | R₂ Substitution | R₃ Substitution | 5-HT Uptake Inhibition (Absorbance) |
| Sertraline | - | - | 0.220 |
| BM212 | H | H | 0.672 |
| SA-5 | Cl | Cl | 0.220 |
Key SAR Insights
-
Core Scaffold: The 1,5-diaryl-2-methyl-1H-pyrrole scaffold serves as a viable template for designing SERT inhibitors.
-
Effect of Aryl Substitution: The nature of the substituents on the two phenyl rings at positions 1 and 5 is critical for activity. The unsubstituted parent compound, BM212 , shows weak activity compared to the standard drug sertraline.[4]
-
Halogenation: The introduction of chlorine atoms at the para-position of both phenyl rings (compound SA-5 ) dramatically increases the inhibitory potency to a level comparable to that of sertraline.[4] This suggests that electron-withdrawing groups and/or specific steric bulk in these positions are favorable for interaction with the SERT protein.
Diagram: Key SAR Findings for Pyrrole-based SERT Inhibitors
Caption: SAR summary for 1,5-diarylpyrrole derivatives as SERT inhibitors.
Pyrrole Derivatives as Cyclooxygenase (COX) Inhibitors
Pyrrole derivatives have also been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). The goal is often to achieve selectivity for the inducible COX-2 isoform over the constitutive COX-1 to reduce gastrointestinal side effects.
Comparative Activity Data
The table below shows the in vitro inhibitory activity (IC₅₀) of a series of 2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrol-1-yl] alkanoates against human COX-1 and COX-2 enzymes.
| Compound ID | Substitution at Position 1 | Substitution at Position 5 (Phenyl) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 4h | Acetic acid | 4-F | - | 7.11 (pIC₅₀) | - |
| 4k | Acetic acid | 4-Cl | - | - | - |
| 5b | Hydroxybenzoic acid | 4-F | - | - | - |
| 5e | Hydroxybenzoic acid | 4-Cl | - | - | - |
| Ibuprofen | - | - | - | 6.44 (pIC₅₀) | - |
| Nimesulide | - | - | - | 6.20 (pIC₅₀) | - |
Note: The available data was presented as pIC₅₀ in some cases, which is the negative logarithm of the IC₅₀ value. Higher pIC₅₀ indicates greater potency. Direct IC₅₀ values for all compounds were not available in the abstracts for a full comparison.
Key SAR Insights
-
Acidic Group at Position 1: The presence of a small acidic group, such as an acetic acid moiety, at the N-1 position of the pyrrole ring was found to be effective for inhibition of both COX-1 and COX-2.[2]
-
Bulkier Groups at Position 1: Introducing a larger group at the N-1 position tended to increase selectivity for COX-1.[2]
-
Lipophilic Group at Position 5: The combination of an acetic acid group at N-1 and a lipophilic, bulkier group on the phenyl ring at C-5 resulted in compounds with activity against both COX isoforms.[2]
Pyrrole Derivatives as Metallo-β-Lactamase (MBL) Inhibitors
To combat antibiotic resistance, inhibitors of bacterial resistance enzymes like metallo-β-lactamases (MBLs) are urgently needed. Certain pyrrole derivatives have shown promise in this area.
Comparative Activity Data
The following table summarizes the inhibitory activity of derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile against various MBL subclasses.
| Compound ID | Key Structural Features | IMP-1 (B1) Ki (µM) | CphA (B2) Ki (µM) | AIM-1 (B3) Ki (µM) |
| 5a | 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | - | - | - |
| 10 | N-acylamide derivative of 5a | Potent | Less effective | Less effective |
| 11 | N-acylamide derivative of 5a | Potent | Less effective | Less effective |
| N-benzoyl of 5a | N-benzoyl derivative of 5a | Low µM range | Low µM range | Low µM range |
Key SAR Insights
-
Core Pharmacophore: The 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile scaffold is a key starting point for MBL inhibition.[5]
-
Essential Groups: The 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain are all important for inhibitory potency against the three main MBL subclasses.[5]
-
N-Acylation: Acylation of the 2-amino group (compounds 10 and 11 ) can lead to very potent inhibitors of IMP-1 (subclass B1). However, this modification reduces efficacy against CphA (B2) and AIM-1 (B3).[5]
-
N-Benzoylation: Introduction of a benzoyl group on the 2-amino nitrogen retained potent, broad-spectrum activity against all tested MBLs, making it a promising lead for a universal MBL inhibitor.[5]
Experimental Protocols
Radioligand Binding Assay for 5-HT₂A and D₂ Receptors
This assay measures the affinity of a test compound by quantifying its ability to displace a specific radiolabeled ligand from its receptor.[6]
-
Membrane Preparation:
-
Tissue (e.g., rat brain striatum, rich in D₂ receptors, or cortex for 5-HT₂A) is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[6]
-
The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[6]
-
The pellet is washed and resuspended in a fresh assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[6] Protein concentration is determined using a standard method like the BCA assay.
-
-
Competition Binding:
-
The assay is performed in a 96-well plate format in a final volume of ~250 µL.
-
A fixed concentration of a specific radioligand (e.g., [³H]spiperone for D₂ receptors or [³H]ketanserin for 5-HT₂A receptors) is added to each well.
-
Varying concentrations of the unlabeled test compound are added to the wells.
-
The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[6]
-
-
Separation and Detection:
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters), which trap the membranes with the bound radioligand.[6]
-
The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.
-
Scintillation fluid is added to the filters, and the radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand and is subtracted from all measurements.
-
The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀) is calculated by fitting the data to a sigmoidal dose-response curve.
-
The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[6]
-
In Vitro Serotonin Uptake Assay Using Platelets
This functional assay measures a compound's ability to inhibit the reuptake of serotonin into platelets, which express the same SERT protein found in the brain.[2][4]
-
Platelet Preparation:
-
Platelet-rich plasma (PRP) is prepared from fresh whole blood by centrifugation.
-
Platelets are isolated and washed to remove plasma components.
-
-
Uptake Inhibition:
-
Platelets are pre-incubated with various concentrations of the test compound or a vehicle control.
-
A known concentration of serotonin (often radiolabeled, e.g., [³H]-5-HT, or measured by other means) is added to initiate the uptake process.
-
The incubation is carried out for a specific time at 37°C.
-
-
Termination and Measurement:
-
The uptake is stopped, typically by rapid filtration and washing with ice-cold buffer or by adding a potent uptake blocker.
-
The amount of serotonin taken up by the platelets is quantified, either by scintillation counting for radiolabeled serotonin or by another detection method (e.g., ELISA or HPLC, which can be correlated to absorbance readings).[4]
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control.
-
An IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration.
-
In Vitro Cyclooxygenase (COX) Inhibition Assay
This enzyme assay measures the ability of a compound to inhibit the production of prostaglandins from arachidonic acid by COX-1 and COX-2 enzymes.[1]
-
Reagent Preparation:
-
Purified recombinant human COX-1 or COX-2 enzyme is used.
-
Test compounds and reference inhibitors (e.g., ibuprofen, celecoxib) are dissolved in a suitable solvent like DMSO and serially diluted.
-
-
Enzyme Inhibition:
-
The assay is conducted in a 96-well plate. Assay buffer, a heme cofactor, and the COX-1 or COX-2 enzyme are added to the wells.
-
The test compounds at various concentrations are added and pre-incubated with the enzyme (e.g., 15 minutes at room temperature) to allow for binding.[1]
-
-
Enzymatic Reaction and Detection:
-
The reaction is initiated by adding the substrate, arachidonic acid.[1]
-
The plate is incubated (e.g., 10 minutes at 37°C).[1]
-
The reaction is terminated by adding an acid solution.
-
The amount of prostaglandin E₂ (PGE₂) produced is measured. This is often done using a competitive enzyme immunoassay (EIA) or a fluorometric method where a probe reacts with the prostaglandin G₂ intermediate to produce a fluorescent signal.[1]
-
-
Data Analysis:
-
The percentage of COX activity inhibition is calculated for each compound concentration compared to a vehicle control.
-
IC₅₀ values are determined from the dose-response curves.
-
The Selectivity Index (SI) is calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2.
-
Metallo-β-Lactamase (MBL) Inhibition Assay
This assay determines a compound's ability to inhibit the hydrolytic activity of MBL enzymes on a β-lactam substrate.[7][8]
-
Reagent Preparation:
-
Purified recombinant MBL enzymes (e.g., NDM-1, IMP-1, VIM-2) are prepared.
-
A chromogenic or fluorogenic β-lactam substrate is used (e.g., nitrocefin, CENTA, or a coumarin-based cephalosporin).[7] Hydrolysis of these substrates leads to a change in color or fluorescence.
-
Test inhibitors are dissolved in an appropriate solvent.
-
-
Inhibition Assay:
-
The MBL enzyme is pre-incubated with various concentrations of the test inhibitor in a suitable buffer (e.g., HEPES or MOPS with ZnSO₄).
-
The reaction is initiated by adding the substrate.
-
-
Detection:
-
The rate of substrate hydrolysis is monitored continuously by measuring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a plate reader.[8]
-
-
Data Analysis:
-
The initial reaction velocities are calculated from the linear portion of the progress curves.
-
The percentage of inhibition for each inhibitor concentration is determined relative to a control reaction without an inhibitor.
-
IC₅₀ values are calculated by plotting the percent inhibition against the inhibitor concentration. The inhibition constant (Ki) can be further determined using the Michaelis-Menten equation and considering the substrate concentration and Km value.[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Platelet serotonin uptake inhibition as a basis for monitoring antidepressant drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[1,3]benzothiazepine-based serotonin and dopamine receptor antagonists. Molecular modeling, further structure-activity relationship studies, and identification of novel atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the In Vivo Stability and Metabolism of 2-(1H-pyrrol-2-yl)ethanamine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated in vivo stability and metabolic pathways of 2-(1H-pyrrol-2-yl)ethanamine and its analogs. Due to the limited direct experimental data on this compound, this guide leverages data from structurally similar compounds, namely Tryptamine and N-nitrosopyrrolidine, to provide a predictive comparison. This information is crucial for researchers in the fields of medicinal chemistry and drug development for lead optimization and candidate selection.
Executive Summary
Understanding the in vivo fate of a drug candidate is paramount for its development. This guide compares the expected metabolic profile of this compound with Tryptamine, a structurally related indole-ethylamine, and considers the metabolic possibilities for the pyrrole and pyrrolidine rings. Tryptamine is known for its rapid metabolism by monoamine oxidase (MAO), resulting in a short biological half-life.[1] It is anticipated that this compound may also be a substrate for MAO, leading to oxidative deamination of the ethylamine side chain. Furthermore, the pyrrole ring itself is susceptible to oxidation, potentially mediated by cytochrome P450 (CYP) enzymes.
Comparative Quantitative Data
The following table summarizes the available pharmacokinetic data for Tryptamine, which serves as a comparator for predicting the behavior of this compound analogs.
| Parameter | Tryptamine | This compound (Predicted) |
| Primary Metabolic Pathway | Oxidative deamination by MAO | Oxidative deamination by MAO, Pyrrole ring oxidation |
| Major Metabolite | Indole-3-acetic acid[1] | Pyrrole-2-acetic acid |
| Biological Half-life | Very short[1] | Likely short |
| Oral Bioavailability | Very low[1] | Predicted to be low |
Metabolic Pathways
The metabolic fate of this compound analogs is likely to involve two primary routes: metabolism of the ethylamine side chain and metabolism of the pyrrole ring.
1. Side Chain Metabolism: The ethylamine side chain is a prime target for monoamine oxidases (MAOs). This enzymatic reaction would lead to the corresponding aldehyde, which is then further oxidized to a carboxylic acid.
2. Ring Metabolism: The pyrrole ring can undergo oxidation. Studies on other pyrrole-containing compounds have shown that cytochrome P450 enzymes can catalyze this process. Furthermore, research on the metabolism of N-nitrosopyrrolidine in rats has demonstrated that the pyrrolidine ring, a saturated analog of pyrrole, can undergo hydroxylation.[2]
Below is a diagram illustrating the predicted metabolic pathways for this compound.
Experimental Protocols
To definitively determine the in vivo stability and metabolism of this compound analogs, a standard pharmacokinetic study in a rodent model, such as rats, is recommended.
Objective: To determine the pharmacokinetic profile and identify the major metabolites of this compound and its analogs in rats.
Materials:
-
Test compounds: this compound and analogs
-
Animals: Male Sprague-Dawley rats (8-10 weeks old)
-
Dosing vehicles (e.g., saline, PEG400)
-
Blood collection supplies (e.g., EDTA tubes)
-
Metabolic cages for urine and feces collection
-
Analytical equipment: LC-MS/MS system
Methodology:
-
Animal Acclimation: Animals are acclimated for at least one week prior to the study with free access to food and water.
-
Dosing:
-
Intravenous (IV) Administration: A cohort of rats receives the test compound via tail vein injection (e.g., 1 mg/kg) to determine clearance and volume of distribution.
-
Oral (PO) Administration: Another cohort receives the test compound by oral gavage (e.g., 10 mg/kg) to assess oral bioavailability.
-
-
Sample Collection:
-
Blood samples are collected at multiple time points post-dosing (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Plasma is separated by centrifugation and stored at -80°C.
-
Urine and feces are collected over 24 hours from animals housed in metabolic cages.
-
-
Sample Analysis:
-
Plasma concentrations of the parent drug are quantified using a validated LC-MS/MS method.
-
Metabolite identification is performed on plasma, urine, and feces samples using high-resolution LC-MS/MS.
-
-
Data Analysis:
-
Pharmacokinetic parameters (e.g., half-life, clearance, AUC, bioavailability) are calculated using non-compartmental analysis.
-
The chemical structures of metabolites are elucidated based on their mass spectral data.
-
The following diagram outlines the experimental workflow for a typical in vivo pharmacokinetic study.
Conclusion
While direct experimental data for this compound is not currently available, by comparing it with structurally similar molecules, we can predict its metabolic fate. It is likely to undergo rapid metabolism of the ethylamine side chain via MAO, similar to tryptamine, and oxidation of the pyrrole ring. The provided experimental protocol offers a robust framework for obtaining definitive in vivo stability and metabolism data for this class of compounds, which is essential for advancing their development as potential therapeutic agents.
References
A Comparative Guide to 2-(1H-pyrrol-2-yl)ethanamine and Its Bioisosteres in Drug Design
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-(1H-pyrrol-2-yl)ethanamine and its classical aromatic bioisosteres, focusing on their application in drug design, particularly as scaffolds for monoamine transporter ligands. The strategic replacement of the pyrrole ring with other five- or six-membered aromatic systems, such as phenyl, thienyl, and furanyl groups, is a common tactic in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows to aid in the rational design of novel therapeutics.
Introduction to Bioisosterism in the Context of 2-Arylethylamines
Bioisosterism, the replacement of a functional group in a biologically active molecule with another group of similar physical or chemical properties, is a cornerstone of modern drug discovery.[1] This strategy aims to enhance desired pharmacological effects, improve pharmacokinetic profiles, and reduce off-target toxicity. The 2-arylethylamine scaffold is a privileged motif found in numerous endogenous neurotransmitters and synthetic drugs, targeting a wide range of biological systems, including monoamine transporters like the dopamine transporter (DAT) and the serotonin transporter (SERT).[2][3][4]
The parent compound, this compound, serves as a valuable starting point for chemical exploration. Its bioisosteric analogs, where the pyrrole ring is replaced by other aromatic systems, offer a means to fine-tune electronic and steric properties, which can significantly impact interactions with biological targets.
Comparative Pharmacological Data
Direct, head-to-head comparative data for this compound and its fundamental phenyl, thienyl, and furanyl bioisosteres at the dopamine and serotonin transporters is sparse in publicly available literature. Structure-activity relationship (SAR) studies often explore more complex derivatives. However, by examining data for closely related analogs, we can infer the influence of the core aromatic ring on transporter affinity. The following table presents inhibitory potencies (Ki in nM) of various 2-arylethylamine derivatives against the human dopamine and serotonin transporters. It is crucial to note that these values are compiled from different studies and should be interpreted with caution due to potential variations in experimental conditions.
| Compound/Analog | Aromatic Core | Target | Ki (nM) |
| Analogs of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines | Phenyl | DAT | High Affinity |
| Bivalent Phenethylamines | Phenyl | DAT | High Affinity |
| Various Phenethylamine Analogs | Phenyl | SERT | Variable |
| N-aryloxyethylindolylalkylamines | Indole (related to Pyrrole) | SERT | 0.5 - 30 |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the pharmacological profile of 2-arylethylamine derivatives at monoamine transporters.
Radioligand Binding Assay for DAT and SERT
This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Membranes are prepared from cell lines (e.g., HEK293) stably expressing the human dopamine transporter (hDAT) or human serotonin transporter (hSERT).
-
Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[5]
-
Protein concentration is determined using a standard method like the BCA assay.[5]
2. Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order: assay buffer, a solution of the test compound at various concentrations, the cell membrane preparation (containing a specific amount of protein, e.g., 5-20 µg), and a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT or [³H]citalopram for SERT).
-
Non-specific binding is determined in the presence of a high concentration of a known, potent inhibitor (e.g., cocaine for DAT, imipramine for SERT).
-
The plates are incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 60-120 minutes) to reach equilibrium.
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The inhibitory constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
In Vitro Monoamine Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.
1. Cell Culture:
-
HEK293 cells stably expressing hDAT or hSERT are cultured in appropriate media and seeded into 96-well plates.[6]
2. Uptake Inhibition Assay:
-
On the day of the experiment, the cell culture medium is removed, and the cells are washed with a Krebs-HEPES buffer (KHB).
-
The cells are then pre-incubated for a short period (e.g., 10-20 minutes) at room temperature with varying concentrations of the test compound.
-
To initiate the uptake, a solution containing a fixed concentration of the radiolabeled substrate (e.g., [³H]dopamine for DAT or [³H]serotonin for SERT) is added to each well.
-
The uptake reaction is allowed to proceed for a short, defined time (e.g., 5-10 minutes).
-
The reaction is terminated by rapidly aspirating the solution and washing the cells with ice-cold KHB to remove the extracellular radiolabeled substrate.
3. Lysis and Scintillation Counting:
-
The cells are lysed with a lysis buffer (e.g., 1% SDS), and the lysate is transferred to scintillation vials.
-
A scintillation cocktail is added, and the intracellular radioactivity is quantified using a scintillation counter.
4. Data Analysis:
-
Non-specific uptake is determined in the presence of a known potent uptake inhibitor.
-
The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The percentage of inhibition for each concentration of the test compound is calculated.
-
IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Visualizations
Monoamine Transporter Signaling Pathway
Caption: Simplified signaling pathway at a dopaminergic synapse.
Experimental Workflow for Radioligand Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
Logical Relationship of Bioisosteric Replacement
Caption: The logic of bioisosteric replacement in drug design.
Conclusion
The bioisosteric replacement of the pyrrole ring in this compound with other aromatic systems like phenyl, thiophene, and furan represents a valid and frequently employed strategy in drug discovery. While direct comparative data on the parent compounds is limited, the available information on related derivatives confirms that these scaffolds are potent modulators of monoamine transporters. The choice of the aromatic core profoundly influences the pharmacological profile of the resulting compounds. The experimental protocols provided herein offer a standardized framework for the in vitro characterization of such analogs, enabling a systematic exploration of the structure-activity relationships within this important class of compounds. Future research focusing on a direct comparison of these fundamental bioisosteres would be highly valuable to the medicinal chemistry community for building more predictive models in drug design.
References
- 1. Allosteric modulation of serotonin and dopamine transporters: New insights from computations and experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain dopamine and serotonin differ in regulation and its consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine Transport by the Serotonin Transporter: A Mechanistically Distinct Mode of Substrate Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Striatal Crosstalk Between Dopamine and Serotonin Systems [elifesciences.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of 2-(1H-pyrrol-2-yl)ethanamine: A Comparative Guide to HPLC and NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of "2-(1H-pyrrol-2-yl)ethanamine" purity. Due to the limited availability of specific experimental data for this compound, this guide establishes a robust analytical framework by comparing it with its readily available isomer, "2-(1H-pyrrol-1-yl)ethanamine," and by outlining methodologies based on established principles for analogous aromatic amines and pyrrole derivatives.
Executive Summary
The purity of "this compound," a critical parameter for its application in research and drug development, can be effectively determined using both HPLC and NMR spectroscopy. HPLC, particularly in a reverse-phase setup, excels at quantifying the primary compound and separating it from potential impurities with high sensitivity. NMR, on the other hand, provides unequivocal structural confirmation and can identify and quantify impurities based on their unique spectral signatures. A combined approach, leveraging the strengths of both techniques, is recommended for a comprehensive purity assessment.
Comparative Analysis of Analytical Techniques
A side-by-side comparison of HPLC and NMR for the purity validation of "this compound" highlights their complementary nature.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Function | Separation and quantification of components in a mixture. | Structural elucidation and quantification. |
| Purity Assessment | Determines purity based on the relative area of the main peak. | Determines purity by comparing the integral of the analyte's signals to those of a certified reference standard or known impurities. |
| Impurity Detection | Highly sensitive for detecting and quantifying structurally similar impurities. | Excellent for identifying and characterizing unknown impurities. |
| Structural Info | Provides limited structural information (retention time). | Provides detailed structural information (chemical shifts, coupling constants). |
| Quantification | Highly accurate and precise for quantification with a reference standard. | Quantitative NMR (qNMR) can provide absolute quantification without a specific reference standard for the analyte. |
| Throughput | Generally higher throughput for routine analysis. | Lower throughput, with longer acquisition times for detailed analysis. |
Anticipated Impurities in the Synthesis of this compound
A plausible synthetic route to "this compound" is the reductive amination of 2-acetylpyrrole. This process can introduce several potential impurities that need to be monitored during purity analysis.
| Potential Impurity | Chemical Name | Origin |
| Starting Material | 2-Acetylpyrrole | Incomplete reaction. |
| Intermediate | N-(1-(1H-pyrrol-2-yl)ethylidene)hydroxylamine (Oxime) | Incomplete reduction of the intermediate imine/oxime. |
| Byproduct | 1-(1H-pyrrol-2-yl)ethan-1-ol | Reduction of the starting ketone. |
| Over-alkylation Product | N-(2-(1H-pyrrol-2-yl)ethyl)-2-(1H-pyrrol-2-yl)ethanamine | Reaction of the product with the starting material or intermediate. |
Experimental Protocols
Detailed methodologies for both HPLC and NMR analysis are presented below. These protocols are based on common practices for similar compounds and should be optimized for the specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC) Protocol
This reverse-phase HPLC method is designed for the separation and quantification of "this compound" and its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at an initial concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol outlines the acquisition of ¹H and ¹³C NMR spectra for the structural confirmation and purity assessment of "this compound".
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0 to 160 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Comparative Spectral Data
The following tables present the predicted NMR data for "this compound" and a comparison with available data for its isomer, "2-(1H-pyrrol-1-yl)ethanamine". This comparison is crucial for distinguishing between the two isomers and for identifying characteristic signals for purity validation.
¹H NMR Data (Predicted/Reported, in ppm)
| Proton Position | This compound (Predicted) | 2-(1H-pyrrol-1-yl)ethanamine (Reported) |
| Pyrrole H3 | ~6.1 | - |
| Pyrrole H4 | ~6.0 | ~6.1 |
| Pyrrole H5 | ~6.7 | ~6.6 |
| -CH₂- (adjacent to pyrrole) | ~2.9 (t) | ~3.9 (t) |
| -CH₂- (adjacent to NH₂) | ~2.8 (t) | ~3.0 (t) |
| -NH₂ | Broad singlet (~1.5-3.0) | Broad singlet (~1.5-3.0) |
| -NH (pyrrole) | Broad singlet (~8.0-9.0) | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. 't' denotes a triplet.
¹³C NMR Data (Predicted/Reported, in ppm)
| Carbon Position | This compound (Predicted) | 2-(1H-pyrrol-1-yl)ethanamine (Reported) |
| Pyrrole C2 | ~130 | - |
| Pyrrole C3 | ~105 | ~121 |
| Pyrrole C4 | ~108 | ~107 |
| Pyrrole C5 | ~117 | ~121 |
| -CH₂- (adjacent to pyrrole) | ~30 | ~48 |
| -CH₂- (adjacent to NH₂) | ~42 | ~40 |
Analytical Workflow Visualization
The following diagram illustrates a logical workflow for the comprehensive purity validation of "this compound" using both HPLC and NMR spectroscopy.
head-to-head comparison of "2-(1H-pyrrol-2-yl)ethanamine"-based tracers with other PET ligands
For researchers, scientists, and drug development professionals, the selection of an appropriate positron emission tomography (PET) tracer is critical for the accurate in vivo quantification of biological targets. This guide provides a comparative overview of PET tracers based on a pyrrole-containing scaffold and other established ligands, with a focus on their performance in preclinical and clinical imaging studies. Due to the limited availability of direct head-to-head comparative studies for tracers with the specific "2-(1H-pyrrol-2-yl)ethanamine" core, this guide presents data on a closely related pyrrole-containing tracer for monoamine oxidase A (MAO-A) and a well-characterized tracer for the serotonin transporter (SERT) that shares some structural similarities.
Comparison 1: A Pyrrole-Based Tracer for Monoamine Oxidase A (MAO-A)
A novel PET tracer, (R)-(-)-1-(1-[¹¹C]methyl-1H-pyrrol-2-yl)-2-phenyl-2-(1-pyrrolidinyl)ethanone (hereafter referred to as [¹¹C]Pyrrole-MAO-A), has been synthesized and evaluated for imaging MAO-A in the brain. Its performance was qualitatively compared to the established MAO-A tracer, [¹¹C]harmine.
Data Presentation
| Parameter | [¹¹C]Pyrrole-MAO-A | [¹¹C]harmine | Reference |
| Target | Monoamine Oxidase A (MAO-A) | Monoamine Oxidase A (MAO-A) | [1] |
| Binding Potential (BP) | High, suggested to be as high as 2 for MAO-A sites | Established tracer with known binding properties | [1] |
| In Vivo Distribution | Prominent binding in the ventral forebrain and mesencephalon | Similar distribution to [¹¹C]Pyrrole-MAO-A | [1] |
| Plasma Metabolism | Slow | Faster than [¹¹C]Pyrrole-MAO-A | [1] |
| Key Advantage | Slower plasma metabolism may offer advantages for routine PET studies.[1] | Well-established and validated tracer. | [1] |
Experimental Protocols
Radiosynthesis of [¹¹C]Pyrrole-MAO-A: The synthesis of (R)-(-)- and (S)-(+)-1-(1-[¹¹C]methyl-1H-pyrrol-2-yl)-2-phenyl-2-(1-pyrrolidinyl)ethanone was performed via N-methylation of the corresponding desmethyl precursor using [¹¹C]methyl iodide.
In Vivo PET Imaging (Pigs):
-
Anesthetized pigs were used for the imaging studies.
-
The tracer was injected intravenously.
-
Dynamic PET scans were acquired to observe the tracer's distribution in the brain.
-
To confirm specificity, blocking studies were conducted by pre-administering a MAO-A inhibitor.
-
Parametric maps of the distribution volume (Vd) were generated to visualize the binding of the tracer.[1]
Visualization
Caption: Simplified pathway of MAO-A metabolism and PET tracer binding.
Comparison 2: A Structurally Related Tracer for the Serotonin Transporter (SERT)
While not a direct derivative of "this compound", the PET tracer [¹¹C]DASB (3-amino-4-(2-dimethylaminomethyl-phenylsulfanyl)-benzonitrile) is a well-studied ligand for the serotonin transporter (SERT) and has undergone extensive head-to-head comparisons with other SERT tracers. Given the wealth of comparative data, it serves as a valuable case study.
A key study directly compared [¹¹C]DASB with four other SERT PET tracers: [¹¹C]McN 5652, [¹¹C]ADAM, [¹¹C]DAPA, and [¹¹C]AFM in non-human primates.
Data Presentation
| Parameter | [¹¹C]DASB | [¹¹C]McN 5652 | [¹¹C]ADAM | [¹¹C]DAPA | [¹¹C]AFM | Reference |
| Target | Serotonin Transporter (SERT) | SERT | SERT | SERT | SERT | [2] |
| In Vitro Affinity (SERT) | Lower than other tracers | Higher than [¹¹C]DASB | Higher than [¹¹C]DASB | Higher than [¹¹C]DASB | Higher than [¹¹C]DASB | [2] |
| Blood Clearance | Faster | Slower | Slower | Slower | Faster | [2] |
| Free Fraction in Blood | Higher | Lower | Lower | Lower | Higher | [2] |
| Brain Kinetics | Significantly faster | Slower | Slower | Slowest | Slower | [2] |
| Scan Duration for Stable Estimates | Shorter | Longer | Longer | Longer | Longer | [2] |
| Specific-to-Nonspecific Equilibrium Partition Coefficient (V3") | High | Lower | Lower | High | Highest | [2] |
| Overall Performance | Superior due to faster kinetics and shorter scan times.[2] | Reference tracer, but with limitations. | Lower V3" than newer tracers. | Slowest brain kinetics. | Superior due to the highest signal-to-noise ratio.[2] | [2] |
Experimental Protocols
In Vitro Affinity and Lipophilicity:
-
Affinity: Competitive binding assays were performed using cell membranes expressing the human SERT and a reference radioligand to determine the inhibition constant (Ki) of each tracer.
-
Lipophilicity: The octanol/water partition coefficient (logP) was determined to assess the lipophilicity of the compounds.[2]
In Vivo PET Imaging (Baboons):
-
PET scans were conducted on baboons under standardized conditions.
-
A bolus injection of the respective radiotracer was administered intravenously.
-
Dynamic PET data were acquired over a specified period.
-
Arterial blood samples were collected throughout the scan to measure the concentration of the parent tracer and its metabolites, generating a metabolite-corrected arterial input function.
-
Kinetic modeling (one-tissue compartment model) was applied to the brain uptake data to estimate regional distribution volumes.[2]
Visualization
Caption: Workflow for in vitro and in vivo PET tracer evaluation.
Caption: Key properties determining the suitability of a SERT PET tracer.
Conclusion
The development of novel PET tracers with improved pharmacokinetic and pharmacodynamic properties is an ongoing effort in molecular imaging. While direct head-to-head comparisons for PET tracers based on the "this compound" scaffold are not extensively documented in publicly available literature, the examples of a pyrrole-containing MAO-A tracer and the comprehensive comparative data for the structurally related SERT tracer [¹¹C]DASB provide valuable insights.
The MAO-A tracer [¹¹C]Pyrrole-MAO-A shows promise with its slower metabolism, which could simplify routine clinical PET studies.[1] For the imaging of SERT, [¹¹C]DASB and [¹¹C]AFM emerged as superior to the older reference tracer [¹¹C]McN 5652.[2] [¹¹C]DASB is advantageous for its rapid kinetics, allowing for shorter scan times, while [¹¹C]AFM provides a better signal-to-noise ratio, which is particularly beneficial for imaging brain regions with low target density.[2]
The selection of an optimal PET tracer ultimately depends on the specific research or clinical question, the target of interest, and the desired imaging characteristics. The data and methodologies presented in this guide are intended to assist researchers in making informed decisions for their neuroimaging studies.
References
- 1. Synthesis and cerebral uptake of 1-(1-[(11)C]methyl-1H-pyrrol-2-yl)-2-phenyl-2-(1-pyrrolidinyl)ethanone, a novel tracer for positron emission tomography studies of monoamine oxidase type A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Tracers and Radionuclides in PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
assessing the selectivity of "2-(1H-pyrrol-2-yl)ethanamine" derivatives for specific kinase targets
An Objective Comparison of Pyrrolo[2,3-d]pyrimidine Derivatives for Targeted Kinase Inhibition
This guide offers a comparative analysis of the selectivity of kinase inhibitors derived from a pyrrole-based scaffold. While the initial focus was on "2-(1H-pyrrol-2-yl)ethanamine" derivatives, the available scientific literature predominantly features the closely related and pharmacologically significant pyrrolo[2,3-d]pyrimidine core. This nucleus is a deaza-isostere of adenine, the core component of ATP, making it a privileged scaffold for designing ATP-competitive kinase inhibitors.[1][2] The structural similarity allows these compounds to effectively compete with ATP for binding to the kinase active site.[2] This guide will, therefore, focus on the well-documented selectivity profiles of various pyrrolo[2,3-d]pyrimidine derivatives against a range of therapeutically relevant kinase targets.
The development of selective kinase inhibitors is a cornerstone of modern targeted therapy, particularly in oncology.[3] The human kinome consists of over 500 protein kinases, and many approved drugs target this enzyme family.[4] However, achieving selectivity remains a significant challenge, as many inhibitors interact with multiple kinases, leading to off-target effects.[5] This guide aims to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to aid in the selection and development of selective kinase-targeted compounds.
Quantitative Comparison of Kinase Inhibitor Selectivity
The inhibitory activity of different pyrrolo[2,3-d]pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target kinase's activity. A lower IC50 value indicates greater potency. Selectivity is assessed by comparing the IC50 values of a compound against a panel of different kinases. A highly selective inhibitor will have a significantly lower IC50 for its intended target compared to other kinases.
The following table summarizes the IC50 values for selected pyrrolo[2,3-d]pyrimidine derivatives against various kinase targets, as reported in the scientific literature.
| Compound ID | Target Kinase | IC50 (nM) | Off-Target Kinase(s) | Off-Target IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Compound 12i | EGFR (T790M mutant) | 0.21 | EGFR (wild-type) | 22 | - | - |
| Compound 5k | Her2 | 40 | EGFR | 79 | Staurosporine | 38 |
| VEGFR2 | 136 | CDK2 | 204 | Sunitinib | 261 | |
| Compound 7a | Lck | 23 | DDR1 | >115 | - | - |
| Fgr | >115 | |||||
| Bmx | >115 | |||||
| Blk | >115 |
Data compiled from multiple sources.[6][7][8]
Key Signaling Pathways Targeted
The kinases listed in the table above are critical nodes in signaling pathways that regulate cell proliferation, survival, and angiogenesis. Understanding these pathways is crucial for appreciating the therapeutic potential and possible side effects of their inhibitors.
Epidermal Growth Factor Receptor (EGFR) Signaling
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers multiple downstream pathways, including the RAS-RAF-MAPK and PI3K/AKT pathways, which are central to cell proliferation and survival.[9][10] Aberrant EGFR signaling is a common driver of cancer growth.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels.[11][12] Its activation by VEGF initiates signaling cascades, such as the PLCγ-PKC-Raf-MEK-MAPK pathway, that promote endothelial cell proliferation and migration.[11][12] Inhibiting VEGFR-2 is a common anti-cancer strategy to cut off the tumor's blood supply.
Cyclin-Dependent Kinase 2 (CDK2) Signaling
CDK2 is a serine/threonine kinase that plays a crucial role in regulating the cell cycle, particularly the transition from the G1 to the S phase.[6][13] It forms complexes with cyclins E and A to phosphorylate substrates like the retinoblastoma protein (Rb), leading to the activation of transcription factors required for DNA replication.[1][13]
Experimental Protocols for Kinase Selectivity Assessment
The determination of a compound's kinase selectivity profile is a multi-step process that begins with in vitro biochemical assays and can be further validated with cell-based assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for measuring the inhibitory effect of a compound on the activity of a purified kinase enzyme. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., pyrrolo[2,3-d]pyrimidine derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound to generate a dose-response curve. A "no inhibitor" control with DMSO alone should be included.[14]
-
Kinase Reaction:
-
In a multi-well plate, add a small volume of the serially diluted compound or DMSO control to each well.
-
Add the purified kinase enzyme to each well and incubate briefly at room temperature to allow for inhibitor binding.[14]
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.[14]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).[14]
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]
-
To determine selectivity, this assay is performed in parallel with a large panel of different kinases.[5]
Visualizing the Experimental Workflow
The process of assessing kinase inhibitor selectivity can be visualized as a tiered approach, starting with broad screening and narrowing down to detailed characterization.
This systematic approach ensures that only the most potent and selective compounds advance in the drug discovery pipeline.[4][5] The initial high-throughput screen against a broad panel of kinases helps to identify initial hits.[4] These hits are then subjected to more rigorous dose-response assays to accurately determine their IC50 values.[5] Finally, promising candidates are often evaluated in cell-based assays to confirm their activity and selectivity in a more physiologically relevant context.[15][16]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. genecards.org [genecards.org]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 7. Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ClinPGx [clinpgx.org]
- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 12. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
Comparative Analysis of 2-(1H-pyrrol-2-yl)ethanamine and Its Positional Isomers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of substituents on the pyrrole ring can dramatically influence a molecule's physicochemical properties and pharmacological profile. This guide provides a comparative analysis of 2-(1H-pyrrol-2-yl)ethanamine and its key positional isomers, 2-(1H-pyrrol-3-yl)ethanamine and 2-(1H-pyrrol-1-yl)ethanamine. Due to a lack of direct comparative studies on these specific molecules in publicly available literature, this analysis is based on established principles of organic and medicinal chemistry, data from structurally related compounds, and general synthetic and analytical methodologies.
Introduction to Pyrrolylethanamines
Pyrrolylethanamines are heterocyclic compounds that feature a pyrrole ring linked to an ethanamine side chain. The position of this side chain on the pyrrole ring—at the C2, C3, or N1 position—gives rise to distinct positional isomers. These isomers, while sharing the same molecular formula, are expected to exhibit different electronic properties, steric profiles, and hydrogen bonding capabilities, which in turn can lead to divergent biological activities. Their structural similarity to endogenous monoamine neurotransmitters, such as serotonin and dopamine, makes them compelling candidates for investigation in neuropharmacology.
Physicochemical Properties: A Comparative Overview
Table 1: Predicted and Known Physicochemical Properties of Pyrrolylethanamine Isomers
| Property | This compound | 2-(1H-pyrrol-3-yl)ethanamine | 2-(1H-pyrrol-1-yl)ethanamine |
| Molecular Formula | C₆H₁₀N₂ | C₆H₁₀N₂ | C₆H₁₀N₂ |
| Molecular Weight | 110.16 g/mol | 110.16 g/mol | 110.16 g/mol [1] |
| Predicted pKa (Amine) | ~9.5 - 10.5 | ~9.5 - 10.5 | ~9.5 - 10.5 |
| Predicted LogP | Lower | Higher | Intermediate |
| Predicted Boiling Point | Higher | Lower | Intermediate |
| Known Density | Not available | Not available | 1.0136 g/mL[1] |
| Known Refractive Index | Not available | Not available | n/D 1.5227[1] |
Note: Predicted values are based on general chemical principles and data for analogous compounds. Known data for 2-(1H-pyrrol-1-yl)ethanamine is provided for reference.
The higher electron density at the C2 position in this compound may lead to stronger intermolecular interactions and thus a higher boiling point compared to the C3 isomer. The N-substituted isomer, lacking the N-H proton on the pyrrole ring, will have different hydrogen bonding capabilities, which will also affect its physical properties.
Synthesis Strategies
The synthesis of C-substituted pyrrolylethanamines typically involves the introduction of a two-carbon side chain onto the pyrrole ring, followed by the conversion of a functional group into the primary amine.
Synthesis of this compound
A common route to this compound involves the Henry reaction between pyrrole-2-carboxaldehyde and nitromethane to form 2-(2-nitrovinyl)-1H-pyrrole. Subsequent reduction of the nitroalkene, for example with lithium aluminum hydride (LAH), yields the target primary amine.
Synthesis of 2-(1H-pyrrol-3-yl)ethanamine
A similar strategy can be employed for the 3-substituted isomer, starting from pyrrole-3-carboxaldehyde. The regioselectivity of the initial formylation of pyrrole can be controlled to favor the 3-isomer, providing the necessary starting material.
Synthesis of 2-(1H-pyrrol-1-yl)ethanamine
The N-substituted isomer is more straightforward to synthesize via N-alkylation of pyrrole with a protected 2-aminoethyl halide, followed by deprotection. A documented synthesis involves the reaction of pyrrole with 2-chloroethylamine hydrochloride in the presence of a base.[1]
Potential Pharmacological Activity and Structure-Activity Relationships (SAR)
The positional isomerism of the ethanamine side chain is expected to have a profound impact on the pharmacological profile of these compounds. The orientation of the side chain relative to the pyrrole ring's nitrogen atom and its aromatic system will dictate how these molecules interact with biological targets.
Interaction with Monoamine Receptors
Given their structural resemblance to neurotransmitters, these compounds are likely to interact with monoamine receptors such as serotonin (5-HT) and dopamine (D) receptors. The C2- and C3-isomers, with their pyrrole N-H group, can act as hydrogen bond donors, a feature absent in the N1-isomer. This difference can be critical for receptor affinity and selectivity.
The spatial arrangement of the aromatic ring and the basic amine is a key determinant for binding to many G-protein coupled receptors (GPCRs). It is plausible that one isomer may exhibit a higher affinity or a different selectivity profile for various receptor subtypes compared to the others. For instance, the distance and angle between the pyrrole ring centroid and the amine nitrogen will differ for each isomer, influencing their fit within a receptor's binding pocket.
Experimental Protocols
General Protocol for the Reduction of a Nitroalkene with Lithium Aluminum Hydride (LAH)
Warning: Lithium aluminum hydride is a highly reactive and flammable reagent. All operations should be conducted by trained personnel in a fume hood under an inert atmosphere (e.g., nitrogen or argon).
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is assembled.
-
Reagent Preparation: A suspension of LAH (typically 1.5 to 2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared in the reaction flask and cooled to 0 °C in an ice bath.
-
Addition of Substrate: The nitroalkene, dissolved in the same anhydrous solvent, is added dropwise to the LAH suspension via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). This procedure is highly exothermic and should be performed with extreme caution at 0 °C.
-
Workup: The resulting granular precipitate is filtered off and washed with ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude amine.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
General Protocol for a Competitive Radioligand Binding Assay
This protocol provides a general framework for assessing the binding affinity of the pyrrolylethanamine isomers to a specific receptor.
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared by homogenization and centrifugation of cultured cells or tissue samples. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Assay Setup: In a 96-well microplate, add the following in order:
-
Assay buffer.
-
A range of concentrations of the unlabeled test compound (the pyrrolylethanamine isomer).
-
A fixed concentration of a radiolabeled ligand known to bind to the receptor.
-
The membrane preparation.
-
For determining non-specific binding, a high concentration of a known unlabeled ligand is used in separate wells.
-
-
Incubation: The plate is incubated at a specific temperature for a time sufficient to reach binding equilibrium.
-
Filtration: The contents of the wells are rapidly filtered through a glass fiber filter plate using a vacuum manifold to separate the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed quickly with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: After drying the filter plate, a scintillation cocktail is added to each well, and the radioactivity is measured using a microplate scintillation counter.
-
Data Analysis: The data are analyzed to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion
While direct comparative data on this compound and its positional isomers is scarce, this guide provides a framework for their synthesis and evaluation based on established chemical and pharmacological principles. The subtle yet significant structural differences between the C2, C3, and N1 isomers are predicted to lead to distinct physicochemical properties and biological activities. Further experimental investigation is warranted to fully elucidate the structure-activity relationships of these intriguing compounds and to explore their potential as novel therapeutic agents. Researchers are encouraged to use the provided synthetic strategies and experimental protocols as a starting point for their own investigations into this promising class of molecules.
References
Safety Operating Guide
Proper Disposal of 2-(1H-pyrrol-2-yl)ethanamine: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 2-(1H-pyrrol-2-yl)ethanamine, a chemical compound used in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. This guidance is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety goggles or a face shield.
-
Lab Coat: A standard lab coat is required.
-
Respiratory Protection: If working outside of a fume hood or with potential for aerosolization, use a NIOSH-approved respirator.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. Collect the absorbed material into a designated, labeled, and sealed container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.
Hazard Profile of Structurally Similar Compounds
The following table summarizes the known hazards of compounds structurally similar to this compound. This information should be used as a precautionary guide.
| Compound Name | CAS Number | Hazard Statements |
| 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine | 83732-75-6 | Causes skin irritation (H315), Causes serious eye damage (H318), May cause respiratory irritation (H335)[1] |
| 2-(1H-Pyrrol-1-yl)ethanamine | 29709-35-1 | Causes skin irritation (H315), Causes serious eye damage (H318), May cause respiratory irritation (H335)[2][3] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal service.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), in a designated and compatible waste container.
-
The container must be in good condition, made of a material that will not react with the chemical, and have a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other components of the waste mixture and their approximate concentrations.
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Storage should be in a cool, dry place.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup.
-
The primary and recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the disposal of laboratory chemicals like this compound.
References
Navigating the Safe Handling of 2-(1H-pyrrol-2-yl)ethanamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for handling 2-(1H-pyrrol-2-yl)ethanamine, a key building block in various chemical syntheses. The following procedural guidance, operational plans, and disposal protocols are based on the safety data for the closely related structural isomer, 2-(1H-pyrrol-1-yl)ethanamine, due to the absence of a specific Safety Data Sheet (SDS) for the title compound. It is crucial to handle this compound with the assumption of similar hazard characteristics.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure safety. The recommended personal protective equipment (PPE) is detailed below and should be strictly adhered to at all times.
Engineering Controls
The primary line of defense is to handle the chemical in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of vapors.[1][2]
Personal Protective Equipment (PPE) Ensemble
A multi-layered approach to PPE is essential for adequate protection. This includes:
-
Eye and Face Protection: Chemical safety goggles that meet the ANSI Z.87.1 standard are required.[3] In situations where there is a risk of splashing, a face shield should be worn in addition to safety goggles.
-
Skin and Body Protection: A flame-retardant lab coat should be worn over personal clothing that covers the entire body.[3] Chemical-resistant gloves are critical; disposable nitrile gloves offer good short-term protection against a range of chemicals.[3] It is advisable to consult the glove manufacturer's specifications for chemical compatibility.
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during spill clean-up, respiratory protection is necessary.[3] The type of respirator should be selected based on the potential airborne concentration of the chemical.
-
Footwear: Closed-toe, closed-heel shoes made of a non-porous material are mandatory to protect against spills.
Operational Plans: Safe Handling and Storage
Adherence to strict operational protocols is crucial for the safe handling and storage of this compound.
Handling Procedures
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not inhale vapors or mists.[1]
-
All handling should be performed in a chemical fume hood.
-
Use non-sparking tools and equipment to prevent ignition sources.[1]
-
Wash hands thoroughly after handling the chemical.
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from heat, sparks, and open flames.[1]
-
Store separately from incompatible materials such as oxidizing agents and strong acids.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Characterization: The waste must be characterized as hazardous.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.
Quantitative Safety Data Summary
The following table summarizes the key hazard information for the structural isomer, 2-(1H-pyrrol-1-yl)ethanamine, which should be considered as indicative for this compound.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage (Category 1) | GHS05 | Danger | H318: Causes serious eye damage |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation |
Emergency Procedures: Spill Response Workflow
In the event of a chemical spill, a calm and methodical response is essential to ensure the safety of all laboratory personnel. The following diagram outlines the logical workflow for handling a spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
